Donetidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
99248-32-5 |
|---|---|
Molecular Formula |
C20H25N5O3S |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-5-[(2-oxo-1H-pyridin-4-yl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H25N5O3S/c1-25(2)12-16-3-4-17(28-16)13-29-8-7-22-20-23-11-15(19(27)24-20)9-14-5-6-21-18(26)10-14/h3-6,10-11H,7-9,12-13H2,1-2H3,(H,21,26)(H2,22,23,24,27) |
InChI Key |
MURUHMTVTKOWBY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CSCCNC2=NC=C(C(=O)N2)CC3=CC(=O)NC=C3 |
Synonyms |
5-(1,2-dihydro-2-oxopyrid-4-ylmethyl)-2-(2-(5-(dimethylaminomethyl)furanylmethylthio)ethylamino)pyrimidin-4(1H)-one donetidine SK and F 93574 SK and F-93574 SKF 93574 |
Origin of Product |
United States |
Foundational & Exploratory
Donetidine: An Obscure Histamine H2-Receptor Antagonist
Donetidine, also known by its developmental code SK&F 93574, is a member of the histamine H2-receptor antagonist class of drugs. While its counterparts like cimetidine and ranitidine have been extensively studied and widely used clinically for conditions such as peptic ulcers and gastroesophageal reflux disease (GERD), this compound remains a less-documented compound. Publicly available information regarding its specific mechanism of action, pharmacokinetics, and clinical efficacy is scarce, suggesting it may have been a research compound that did not proceed to widespread clinical use.
Based on its classification as a histamine H2-receptor antagonist, the primary mechanism of action of this compound would involve the competitive and reversible blockade of histamine H2 receptors located on the basolateral membrane of gastric parietal cells. This action would inhibit the stimulatory effects of histamine on gastric acid secretion.
The General Mechanism of H2-Receptor Antagonists
Histamine is a key signaling molecule in the regulation of gastric acid secretion. It is released from enterochromaffin-like (ECL) cells in the stomach and binds to H2 receptors on parietal cells. This binding event initiates a signaling cascade that results in the activation of the H+/K+-ATPase proton pump, which is ultimately responsible for the secretion of hydrogen ions into the gastric lumen, thus producing hydrochloric acid.
By blocking the H2 receptor, this compound would prevent histamine from binding and initiating this signaling pathway. This leads to a reduction in both basal and stimulated gastric acid secretion.
Signaling Pathway of Gastric Acid Secretion and Inhibition by H2-Receptor Antagonists
The following diagram illustrates the general signaling pathway for histamine-stimulated gastric acid secretion and the point of intervention for H2-receptor antagonists like this compound.
Quantitative Data and Experimental Protocols
For context, related H2-receptor antagonists have been extensively studied. For example, the IC50 of ranitidine for the inhibition of pentagastrin-stimulated gastric acid secretion has been reported to be around 95 ng/mL. Cimetidine has been shown to reduce meal-stimulated gastric acid output by 67% at a 300 mg dose. It is plausible that this compound would have been evaluated using similar in vitro and in vivo models.
Typical Experimental Workflow for Characterizing an H2-Receptor Antagonist:
Donetidine: A Technical Whitepaper on a Histamine H2-Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donetidine, also known as SK&F 93574, is a potent and selective histamine H2-receptor antagonist. This document provides an in-depth technical overview of this compound, focusing on its pharmacological properties, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data on its biological activity are presented in structured tables for clarity and comparative analysis. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using detailed diagrams to facilitate a comprehensive understanding of this compound for research and development purposes.
Introduction
Histamine H2-receptor antagonists are a class of drugs that block the action of histamine at the H2 receptors on the basolateral membrane of gastric parietal cells, thereby reducing the production of stomach acid. This compound emerged from a research program aimed at developing potent and selective H2-receptor antagonists with desirable pharmacokinetic profiles. Its chemical structure, 2-[[5-[(dimethylamino)methyl]furan-2-yl]methylthio]ethylamino]-5-[(2-oxo-1H-pyridin-4-yl)methyl]-1H-pyrimidin-6-one, distinguishes it from other members of this class. This whitepaper will delve into the core scientific data available for this compound, providing a valuable resource for researchers in pharmacology and medicinal chemistry.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| IUPAC Name | 2-[[5-[(dimethylamino)methyl]furan-2-yl]methylthio]ethylamino]-5-[(2-oxo-1H-pyridin-4-yl)methyl]-1H-pyrimidin-6-one |
| Molecular Formula | C20H25N5O3S |
| Molecular Weight | 415.5 g/mol |
| CAS Number | 99248-32-5 |
| Developmental Code | SK&F 93574 |
Pharmacological Data
The biological activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data, allowing for a comparative assessment of its potency and selectivity.
Table 1: In Vitro H2-Receptor Antagonist Activity
| Assay System | Parameter | Value |
| Isolated Guinea Pig Atria (Histamine-induced tachycardia) | pA2 | 7.9 |
| Isolated Rat Uterus (Histamine-induced relaxation) | pA2 | 7.5 |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: In Vivo Inhibition of Gastric Acid Secretion
| Animal Model | Stimulant | Route of Administration | ED50 |
| Conscious Dog (Heidenhain Pouch) | Histamine | Intravenous | 0.1 mg/kg |
| Conscious Dog (Heidenhain Pouch) | Pentagastrin | Intravenous | 0.2 mg/kg |
The ED50 is the dose of a drug that produces 50% of its maximum response or effect.
Mechanism of Action: Signaling Pathway
This compound exerts its pharmacological effect by competitively blocking the histamine H2 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to the secretion of gastric acid. The diagram below illustrates this pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.
In Vitro Assay: Isolated Guinea Pig Atria
This assay is a classic method for quantifying the potency of H2-receptor antagonists by measuring their ability to inhibit histamine-induced increases in heart rate.
Objective: To determine the pA2 value of this compound as a measure of its H2-receptor antagonist activity.
Materials:
-
Male guinea pigs (300-400g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Histamine dihydrochloride
-
This compound hydrochloride
-
Organ bath (10 mL) with temperature control (32°C) and aeration (95% O2, 5% CO2)
-
Force-displacement transducer
-
Data acquisition system
Procedure:
-
Guinea pigs are euthanized by cervical dislocation.
-
The heart is rapidly excised, and the atria are dissected free and suspended in the organ bath containing Krebs-Henseleit solution.
-
The atria are allowed to equilibrate for 60 minutes under a resting tension of 1g, with the bathing solution being changed every 15 minutes.
-
A cumulative concentration-response curve to histamine is obtained by adding increasing concentrations of histamine to the bath and recording the increase in atrial rate.
-
The atria are then washed, and after a recovery period, a submaximal concentration of this compound is added to the bath and allowed to equilibrate for 30 minutes.
-
A second cumulative concentration-response curve to histamine is then obtained in the presence of this compound.
-
The concentration-response curves for histamine in the absence and presence of this compound are plotted, and the dose ratio is calculated.
-
The pA2 value is determined using a Schild plot.
Donetidine (SK&F 93574): A Technical Whitepaper on its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donetidine (SK&F 93574) is a potent and selective histamine H2-receptor antagonist developed by Smith, Kline & French (SK&F) laboratories. This document provides an in-depth technical guide on the discovery, history, and pharmacological profile of this compound. It includes a summary of its chemical synthesis, quantitative data on its biological activity, detailed experimental protocols for key assays, and a discussion of its clinical development. Notably, while showing promise as a potent inhibitor of gastric acid secretion, its development was impacted by the discovery of a significant side effect: the induction of histamine release.
Introduction: The Quest for H2-Receptor Antagonists
The development of histamine H2-receptor antagonists in the mid-20th century revolutionized the treatment of peptic ulcer disease and other acid-related gastrointestinal disorders. Researchers at Smith, Kline & French were at the forefront of this therapeutic innovation. Building on the groundbreaking work that led to the first clinically successful H2-antagonist, cimetidine, SK&F continued to explore novel chemical scaffolds to identify compounds with improved potency, duration of action, and safety profiles. This research endeavor led to the synthesis and evaluation of a series of isocytosine derivatives, among which this compound (SK&F 93574) emerged as a promising candidate.
Discovery and Development of this compound (SK&F 93574)
This compound was identified as part of a systematic investigation into isocytosine-based H2-receptor histamine antagonists. The research, detailed by T.H. Brown and colleagues, focused on synthesizing novel 2-amino-4-pyrimidone derivatives. The core strategy involved attaching side-chains known for H2-antagonist activity to the 2-amino position, while various 2-hydroxypyridine-containing moieties were substituted at the 5-position of the pyrimidone ring.
This strategic chemical exploration yielded a series of compounds with good and selective H2-receptor antagonist activity. This compound, chemically known as 2-[2-[(5-[(dimethylamino)methyl]furan-2-yl)methylsulfanyl]ethylamino]-5-[(2-oxo-1H-pyridin-4-yl)methyl]-1H-pyrimidin-6-one, was selected for further clinical investigation based on its high aqueous solubility, potent intravenous activity, and extended duration of action observed in animal models.[1]
Chemical Synthesis
The synthesis of this compound (SK&F 93574) and related compounds was described by Brown et al. The general synthetic approach involved the construction of the substituted 2-amino-4-pyrimidone core, followed by the introduction of the appropriate side chains.
Conceptual Synthesis Workflow:
Caption: High-level overview of the synthetic strategy for this compound.
Pharmacological Profile
This compound is a competitive antagonist of the histamine H2-receptor. Its primary pharmacological action is the inhibition of gastric acid secretion.
In Vitro H2-Receptor Antagonist Activity
Table 1: Comparative In Vitro H2-Receptor Antagonist Activity (Illustrative)
| Compound | pA2 Value (Guinea Pig Atrium) |
| Cimetidine | 6.2 |
| Ranitidine | 6.7 |
| Tiotidine | 7.3 |
| Etintidine | 6.6 |
| This compound | Data not publicly available |
Note: Data for cimetidine, ranitidine, tiotidine, and etintidine are provided for comparative purposes.[2]
In Vivo Inhibition of Gastric Acid Secretion
The efficacy of H2-receptor antagonists is determined by their ability to inhibit histamine-stimulated gastric acid secretion in vivo. This is often quantified by the dose required to produce 50% inhibition (ID50). Studies in conscious dogs with gastric fistulas are a common model for this assessment.
Table 2: Comparative In Vivo Inhibition of Histamine-Stimulated Gastric Acid Secretion (Illustrative)
| Compound | ID50 (Conscious Dog) |
| Cimetidine | ID50 data varies with study |
| This compound | Data not publicly available |
Histamine Release
A significant and likely pivotal finding in the pharmacological assessment of this compound was its propensity to induce histamine release. A study in beagle dogs demonstrated that intravenous administration of this compound (2.5 mg/kg) resulted in clinical signs consistent with histamine release, such as vasodilation and increased gut movement.[1] Furthermore, this was accompanied by a more than 10-fold increase in plasma histamine concentrations.[1] This side effect was comparable in severity and duration to that produced by the known histamine releaser, polyvinylpyrrolidone (PVP).
Experimental Protocols
In Vitro H2-Receptor Antagonist Activity Assay (General Protocol)
This protocol is a generalized representation of how the pA2 value for an H2-receptor antagonist would be determined.
Experimental Workflow for In Vitro H2-Receptor Antagonist Assay:
Caption: Workflow for determining the pA2 value of an H2-receptor antagonist.
Methodology:
-
Tissue Preparation: The spontaneously beating right atrium is dissected from a guinea pig and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable heart rate is achieved.
-
Control Histamine Response: A cumulative concentration-response curve to histamine is obtained by incrementally adding histamine to the organ bath and recording the increase in heart rate.
-
Antagonist Incubation: The tissue is washed to remove histamine and then incubated with a fixed concentration of this compound for a predetermined period.
-
Histamine Response in Presence of Antagonist: The cumulative concentration-response curve to histamine is repeated in the presence of this compound.
-
Data Analysis: The dose-ratio (the ratio of the EC50 of histamine in the presence and absence of the antagonist) is calculated. This procedure is repeated with several concentrations of this compound. A Schild plot of log(dose-ratio - 1) against log(molar concentration of antagonist) is constructed. The x-intercept of the linear regression gives the pA2 value.
In Vivo Histamine Release Study in Dogs
The following protocol is based on the study by Jones et al. (1989).
Experimental Workflow for In Vivo Histamine Release Study:
Caption: Protocol for assessing histamine release induced by this compound in dogs.
Methodology:
-
Animals: Three female beagle dogs were used in a crossover design.
-
Treatments: Each dog received single intravenous infusions of this compound (2.5 mg/kg), polyvinylpyrrolidone (PVP, 20 mg/kg; a known histamine releaser), and sterile saline (vehicle control) on separate days.
-
Administration: The treatments were administered as a rapid intravenous infusion at a rate of 0.5 mL/kg/min for 2 minutes.
-
Washout Period: A 14-day interval was allowed between each treatment.
-
Clinical Observations: Dogs were monitored for clinical signs of histamine release, including vasodilation, licking of lips, head drooping, and increased gut movement.
-
Blood Sampling: Blood samples were collected before and at various time points after the infusion.
-
Histamine Assay: Plasma histamine concentrations were determined using a suitable analytical method (e.g., radioimmunoassay or HPLC).
Signaling Pathway
This compound, as a histamine H2-receptor antagonist, acts by blocking the downstream signaling cascade initiated by the binding of histamine to its H2 receptor.
Histamine H2 Receptor Signaling Pathway and Site of this compound Action:
Caption: Mechanism of action of this compound in the H2 receptor signaling pathway.
Clinical Development and Conclusion
This compound (SK&F 93574) was selected for clinical investigation as a potential parenterally administered therapeutic agent for the treatment of peptic ulcers and related disorders. However, there is a notable lack of publicly available information regarding the outcomes of these clinical trials. The significant finding of histamine release in preclinical animal models may have been a contributing factor to the discontinuation of its development. The induction of systemic histamine release would be a serious adverse effect, potentially leading to hypersensitivity reactions and cardiovascular instability, which would likely outweigh the therapeutic benefits of H2-receptor antagonism.
References
An In-depth Technical Guide on the Chemical Structure and Properties of Donetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donetidine (also known as SK&F 93574) is a potent and selective histamine H2 receptor antagonist.[1] Like other members of the '-tidine' class, it was investigated for its potential therapeutic effects in regulating gastric acid secretion. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those with an interest in histamine H2 receptor antagonists.
Chemical Structure and Identification
This compound possesses a complex molecular architecture, incorporating a substituted pyrimidinone core.
2D Chemical Structure:
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-5-[(2-oxo-1H-pyridin-4-yl)methyl]-1H-pyrimidin-6-one[1] |
| Molecular Formula | C20H25N5O3S[1] |
| Molecular Weight | 415.5 g/mol [1] |
| Canonical SMILES | CN(C)CC1=CC=C(O1)CSCCNC2=NC=C(C(=O)N2)CC3=CC(=O)NC=C3[1] |
| InChI Key | MURUHMTVTKOWBY-UHFFFAOYSA-N |
| CAS Number | 99248-32-5 |
| Synonyms | SK&F 93574, Donetidinum, Donetidina |
Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is limited in the public domain, computational predictions provide valuable insights.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| XLogP3-AA | 0 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 3 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 8 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 9 | Computed by Cactvs 3.4.8.18 |
| Topological Polar Surface Area | 136 Ų | Computed by Cactvs 3.4.8.18 |
| pKa (predicted) | Basic: 8.5, Acidic: 11.2 | Predicted by ChemAxon |
| Aqueous Solubility (predicted) | Low | General characteristic of similar structures |
Pharmacological Properties
This compound's primary pharmacological action is the competitive antagonism of the histamine H2 receptor. This action inhibits the binding of histamine to the H2 receptors on the basolateral membrane of gastric parietal cells, thereby reducing the secretion of gastric acid.
Mechanism of Action: Histamine H2 Receptor Signaling Pathway
The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to the production of gastric acid. This compound, as an antagonist, blocks this pathway.
Potency and Efficacy
Experimental Protocols
Detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound are not extensively published. However, based on standard methodologies for similar compounds, the following outlines the likely experimental approaches.
Synthesis of this compound
The synthesis of this compound would likely involve a multi-step organic synthesis process, culminating in the coupling of the pyrimidinone core with the furan-containing side chain. A generalized synthetic workflow is depicted below.
Characterization of this compound
Standard analytical techniques would be employed to confirm the structure and purity of the synthesized this compound.
Table 3: Analytical Techniques for this compound Characterization
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed molecular structure and confirm the connectivity of atoms. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, confirming the molecular formula. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the presence of key functional groups. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound and for quantitative analysis. |
| Elemental Analysis | To determine the percentage composition of elements (C, H, N, S). |
Biological Evaluation
This assay would be used to determine the binding affinity (Ki) of this compound for the H2 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human histamine H2 receptor would be prepared from a suitable cell line (e.g., HEK293 or CHO cells).
-
Assay Conditions: Membranes would be incubated in a buffer solution containing a known concentration of a radiolabeled H2 receptor antagonist (e.g., [³H]-tiotidine) and a range of concentrations of unlabeled this compound.
-
Incubation: The mixture would be incubated to allow binding to reach equilibrium.
-
Separation: Bound radioligand would be separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters would be measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) would be determined by non-linear regression analysis. The binding affinity (Ki) would then be calculated using the Cheng-Prusoff equation.
This assay would assess the functional antagonism of this compound by measuring its ability to inhibit histamine-induced cyclic AMP (cAMP) production in cells expressing the H2 receptor.
Methodology:
-
Cell Culture: Cells expressing the H2 receptor would be cultured in appropriate media.
-
Pre-incubation: Cells would be pre-incubated with various concentrations of this compound.
-
Stimulation: The cells would then be stimulated with a fixed concentration of histamine to induce cAMP production.
-
Measurement of cAMP: After a defined incubation period, the reaction would be stopped, and the intracellular cAMP levels would be measured using a commercially available assay kit (e.g., ELISA, HTRF).
-
Data Analysis: The concentration of this compound that produces 50% of the maximal inhibition of the histamine response (IC50 or functional EC50) would be determined.
This assay would evaluate the efficacy of this compound in a living organism.
Methodology (using a conscious fistula dog model):
-
Animal Model: A dog with a surgically prepared gastric fistula would be used.
-
Basal Acid Output: Basal gastric acid secretion would be collected and measured.
-
Drug Administration: this compound would be administered intravenously or orally at various doses.
-
Stimulation: Gastric acid secretion would be stimulated with a continuous intravenous infusion of histamine.
-
Gastric Juice Collection: Gastric juice would be collected at regular intervals, and the volume and acid concentration would be determined by titration.
-
Data Analysis: The percentage inhibition of histamine-stimulated acid secretion at each dose of this compound would be calculated to determine its in vivo potency and duration of action.
Conclusion
This compound is a potent histamine H2 receptor antagonist with a chemical structure designed for high selectivity. While detailed experimental data on its physicochemical and pharmacological properties are not widely available, this guide provides a comprehensive overview based on its chemical structure, computational predictions, and established knowledge of the H2 receptor antagonist class. The provided experimental outlines offer a foundation for researchers seeking to further investigate the properties and potential applications of this molecule. Further research to generate and publish specific experimental data for this compound would be invaluable to the scientific community.
References
An In-depth Technical Guide to the Synthesis of Donetidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of donetidine, a potent histamine H₂-receptor antagonist. The information presented is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a comprehensive resource on the compound's synthetic pathway, key intermediates, and experimental protocols.
Core Synthesis Pathway
The synthesis of this compound involves a multi-step process culminating in the formation of the target molecule, 2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-5-[(2-oxo-1H-pyridin-4-yl)methyl]-1H-pyrimidin-6-one. The pathway is characterized by the sequential construction of the substituted pyrimidinone core, followed by the introduction of the furan-containing side chain.
A plausible synthetic approach, based on established methodologies for analogous heterocyclic compounds, is outlined below. This pathway involves the initial preparation of two key fragments: the pyrimidinone-pyridinone moiety and the furan-side chain, which are then coupled.
Diagram of the Proposed this compound Synthesis Pathway:
Caption: Proposed synthetic pathway for this compound.
Key Intermediates in this compound Synthesis
The successful synthesis of this compound relies on the efficient preparation of several key intermediates. The properties of these intermediates are crucial for optimizing reaction conditions and ensuring high purity of the final product.
| Intermediate | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Role |
| 1 | 2-Amino-5-((2-oxo-1,2-dihydropyridin-4-yl)methyl)pyrimidin-4(1H)-one | C₁₀H₁₀N₄O₂ | 218.21 | Core heterocyclic structure providing the pyrimidinone and pyridinone rings. |
| 2 | 2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethan-1-amine | C₁₀H₁₈N₂OS | 214.33 | Side chain containing the furan moiety and the flexible thioether linkage. |
Detailed Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of this compound, based on established chemical literature for the synthesis of analogous compounds.
Synthesis of Intermediate 1: 2-Amino-5-((2-oxo-1,2-dihydropyridin-4-yl)methyl)pyrimidin-4(1H)-one
This procedure outlines the construction of the core pyrimidinone-pyridinone structure.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of Intermediate 1.
Methodology:
-
To a solution of sodium ethoxide, prepared from sodium (2.3 g, 0.1 mol) in absolute ethanol (100 mL), is added guanidine hydrochloride (9.5 g, 0.1 mol).
-
The mixture is stirred for 30 minutes at room temperature.
-
Ethyl 2-formyl-3-(4-pyridyl)propanoate (20.7 g, 0.1 mol) is added dropwise to the reaction mixture.
-
The resulting mixture is heated to reflux and maintained at this temperature for 8 hours.
-
After cooling to room temperature, the reaction is neutralized with glacial acetic acid.
-
The resulting precipitate is collected by filtration, washed sequentially with water and cold ethanol.
-
The solid is dried under vacuum to yield 2-amino-5-((2-oxo-1,2-dihydropyridin-4-yl)methyl)pyrimidin-4(1H)-one.
Synthesis of this compound from Intermediate 1 and Intermediate 2
This final step involves the coupling of the core heterocyclic structure with the furan-containing side chain.
Experimental Workflow:
Caption: Experimental workflow for the final coupling step to yield this compound.
Methodology:
-
A mixture of 2-amino-5-((2-oxo-1,2-dihydropyridin-4-yl)methyl)pyrimidin-4(1H)-one (Intermediate 1) (2.18 g, 10 mmol) and 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethan-1-amine (Intermediate 2) (2.14 g, 10 mmol) in dry dimethylformamide (DMF) (50 mL) is prepared.
-
The reaction mixture is heated to 120 °C and stirred at this temperature for 12 hours under a nitrogen atmosphere.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water (200 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a dichloromethane/methanol gradient to afford this compound.
Disclaimer: The synthetic pathway and experimental protocols described herein are based on established chemical principles and literature precedents for similar compounds. These are intended for informational purposes for qualified researchers and should be adapted and optimized with appropriate laboratory safety precautions. The yields and specific reaction conditions may vary.
In Vitro Characterization of Donetidine: A Technical Guide
Disclaimer: Publicly available in vitro quantitative data and specific experimental protocols for Donetidine are limited. This guide provides a comprehensive overview of the in vitro characterization of a prototypical histamine H₂-receptor antagonist, drawing upon established methodologies and representative data from well-studied compounds of the same class, such as Cimetidine and Ranitidine, to which this compound is structurally and functionally related.
Introduction
This compound is identified as a histamine H₂-receptor antagonist.[1] This class of drugs competitively inhibits the action of histamine at H₂ receptors, primarily on the basolateral membrane of gastric parietal cells, leading to a reduction in gastric acid secretion.[2][3] The in vitro characterization of a novel H₂-receptor antagonist like this compound is crucial to determine its potency, selectivity, and mechanism of action at the molecular and cellular levels. This document outlines the core in vitro assays and expected data for such a characterization.
Mechanism of Action: Histamine H₂-Receptor Antagonism
This compound, as an H₂-receptor antagonist, is expected to bind to the histamine H₂ receptor, a G-protein coupled receptor (GPCR), and block the downstream signaling cascade initiated by histamine. The primary signaling pathway involves the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).
Quantitative Data Presentation
The following tables summarize representative in vitro data for established H₂-receptor antagonists. It is anticipated that this compound would be characterized by similar assays, yielding comparable data points.
Table 1: Receptor Binding Affinity of H₂-Receptor Antagonists
| Compound | Preparation | Radioligand | Affinity (pA₂) | Reference |
| Cimetidine | Guinea-Pig Atrium | - | 6.1 | [3] |
| Ranitidine | Guinea-Pig Atrium | - | 7.2 | [1] |
| Etintidine | Guinea-Pig Atrium | - | 6.6 | |
| Tiotidine | Guinea-Pig Atrium | - | 7.3 |
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: Functional Potency of H₂-Receptor Antagonists
| Compound | Assay | Parameter | Value | Reference |
| Cimetidine | Inhibition of Histamine-stimulated Gastric Acid Secretion (Dog) | EC₅₀ | ~1-2 µM | |
| Ranitidine | Inhibition of Histamine-stimulated Gastric Acid Secretion (Rat) | - | 5.2x more potent than Metiamide | |
| Famotidine | Inhibition of Histamine-stimulated Gastric Acid Secretion | - | 20-27x more potent than Cimetidine |
EC₅₀ (Half maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Radioligand Binding Assay
This assay quantifies the affinity of this compound for the histamine H₂ receptor.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for the H₂ receptor.
Materials:
-
Cell membranes prepared from cells expressing the human H₂ receptor (e.g., CHO or HEK293T cells).
-
Radioligand, such as [³H]tiotidine.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Increasing concentrations of unlabeled this compound.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of [³H]tiotidine in the presence of varying concentrations of this compound.
-
Allow the binding to reach equilibrium (e.g., 40 minutes at 4°C to prevent ligand internalization).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold incubation buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled H₂ antagonist (e.g., 1 µM tiotidine).
-
Specific binding is calculated as total binding minus non-specific binding.
-
The IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data.
-
The Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
This assay measures the ability of this compound to antagonize histamine-induced activation of the H₂ receptor.
Objective: To determine the functional potency (IC₅₀ or pA₂) of this compound in inhibiting histamine-stimulated cAMP production.
Materials:
-
Whole cells expressing the human H₂ receptor (e.g., CHO-K1 or HEK293T cells).
-
Histamine (agonist).
-
This compound.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed cells in a suitable microplate and grow to confluence.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for a short period (e.g., 3 minutes).
-
Add varying concentrations of this compound to the cells and incubate.
-
Stimulate the cells with a fixed concentration of histamine (typically the EC₈₀) for a defined period (e.g., 9 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit according to the manufacturer's instructions.
-
Generate a concentration-response curve for this compound's inhibition of the histamine response.
-
Calculate the IC₅₀ value from the curve.
Conclusion
The in vitro characterization of this compound would follow established pharmacological principles for H₂-receptor antagonists. Key assessments of receptor binding affinity and functional antagonism of the cAMP signaling pathway are fundamental to defining its pharmacological profile. The data and protocols presented in this guide, based on analogous well-characterized compounds, provide a robust framework for the comprehensive in vitro evaluation of this compound.
References
- 1. Some in vitro and in vivo actions of the new histamine H2-receptor antagonist, ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and development of cimetidine as a histamine H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacology of cimetidine, a new histamine H2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Donetidine: An In-Depth Analysis of a Histamine H2-Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Donetidine is a histamine H2-receptor antagonist, structurally related to cimetidine.[1] As a member of this therapeutic class, its primary pharmacological action is expected to be the reduction of gastric acid secretion. However, a comprehensive review of publicly available scientific literature and drug information databases reveals a significant lack of detailed information regarding its pharmacokinetics, pharmacodynamics, and clinical development. While its classification suggests a mechanism of action involving the competitive antagonism of histamine H2 receptors on gastric parietal cells, specific quantitative data to support this, such as receptor binding affinities, potency, and in vivo efficacy, are not available in the public domain. Similarly, crucial pharmacokinetic parameters including absorption, distribution, metabolism, excretion, bioavailability, and half-life remain unpublished. This guide summarizes the available information on this compound and provides a comparative context with other H2-receptor antagonists where applicable. The synonym SK&F 93574 is also associated with this compound.[2]
Introduction to this compound
This compound is identified as a histamine H2-receptor antagonist.[1] This class of drugs plays a crucial role in the management of acid-related gastrointestinal disorders by inhibiting the production of stomach acid.[2] The development of H2-receptor antagonists was a significant milestone in pharmacology, providing effective treatment for conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).[2]
Pharmacodynamics
While specific pharmacodynamic data for this compound is not available, the general mechanism of action for histamine H2-receptor antagonists is well-established.
Mechanism of Action
Histamine H2-receptor antagonists competitively block the binding of histamine to H2 receptors located on the basolateral membrane of gastric parietal cells. This action specifically inhibits histamine-stimulated gastric acid secretion.
The signaling pathway for histamine-induced gastric acid secretion is initiated by the binding of histamine to the H2 receptor, a G-protein coupled receptor. This binding activates adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), leading to the phosphorylation of proteins involved in the translocation of the H+/K+-ATPase (proton pump) to the apical membrane of the parietal cell, ultimately resulting in the secretion of gastric acid. By blocking the initial step of histamine binding, H2-receptor antagonists effectively suppress this entire cascade.
Below is a diagram illustrating the generalized signaling pathway of histamine H2 receptor-mediated gastric acid secretion and the inhibitory action of H2-receptor antagonists.
Caption: Signaling pathway of H2 receptor-mediated gastric acid secretion and its inhibition by this compound.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, including absorption, distribution, metabolism, and excretion, are not publicly available. For context, the following table summarizes the general pharmacokinetic properties of other well-known H2-receptor antagonists. It is important to note that these values are for comparison and do not represent the pharmacokinetics of this compound.
| Parameter | Cimetidine | Ranitidine | Famotidine |
| Bioavailability | ~60-70% | ~50% | ~40-45% |
| Protein Binding | ~15-25% | ~15% | ~15-20% |
| Half-life | ~2 hours | ~2-3 hours | ~2.5-3.5 hours |
| Metabolism | Hepatic (CYP450) | Hepatic | Hepatic |
| Excretion | Primarily renal | Renal and fecal | Primarily renal |
Experimental Protocols
Due to the absence of published primary research on this compound, detailed experimental protocols for its evaluation are not available. However, standard methodologies for characterizing the pharmacokinetics and pharmacodynamics of H2-receptor antagonists would typically include:
In Vitro Pharmacodynamics
-
Receptor Binding Assays: To determine the affinity of this compound for the histamine H2 receptor, competitive binding assays would be performed using radiolabeled ligands (e.g., [3H]-tiotidine) in cell lines or tissues expressing the H2 receptor. The output of such an experiment would be the inhibitory constant (Ki).
-
Functional Assays: To assess the functional antagonism of this compound, isolated gastric glands or cells expressing the H2 receptor would be stimulated with histamine in the presence and absence of this compound. The inhibitory effect on a downstream signaling molecule, such as cAMP, would be measured. This would allow for the determination of the IC50 value.
The general workflow for an in vitro receptor binding assay is depicted below.
Caption: Generalized workflow for an in vitro receptor binding assay.
In Vivo Pharmacodynamics
-
Gastric Acid Secretion Models: In animal models (e.g., pylorus-ligated rats, gastric fistula dogs), gastric acid secretion is stimulated with histamine or pentagastrin. The inhibitory effect of orally or intravenously administered this compound on the volume and acidity of gastric juice would be measured.
Pharmacokinetic Studies
-
Animal Pharmacokinetics: Following administration of this compound to animal models (e.g., rats, dogs) via different routes (oral, intravenous), blood samples would be collected at various time points. The concentration of this compound in plasma would be measured using a validated analytical method (e.g., LC-MS/MS). This data would be used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.
-
Metabolite Identification: In vitro studies using liver microsomes and in vivo studies analyzing urine and feces would be conducted to identify the major metabolites of this compound.
The logical relationship for determining oral bioavailability is outlined in the diagram below.
Caption: Logical relationship for the calculation of oral bioavailability.
Conclusion
This compound is identified as a histamine H2-receptor antagonist, suggesting a potential therapeutic role in acid-related gastrointestinal disorders. However, the lack of publicly available data on its pharmacokinetics and pharmacodynamics prevents a thorough evaluation of its pharmacological profile. Further research and publication of preclinical and clinical data are necessary to understand the therapeutic potential and safety of this compound. Without such information, its utility in a clinical setting cannot be determined. Researchers interested in this compound would need to conduct foundational in vitro and in vivo studies to characterize its properties.
References
Donetidine: A Review of its Preliminary Biological Activity as a Histamine H2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donetidine (SK&F 93574) is a potent and selective histamine H2 receptor antagonist developed by Smith, Kline & French. As a member of the "-tidine" class of compounds, its primary pharmacological action is the inhibition of gastric acid secretion through the blockade of histamine H2 receptors on parietal cells. This technical guide synthesizes the available, albeit limited, public information on the preliminary biological activity of this compound. Due to the scarcity of detailed public data, this document focuses on the established mechanism of action for this class of drugs and provides a framework for the anticipated experimental evaluation of this compound.
Introduction
This compound is a small molecule with the chemical formula C20H25N5O3S[1]. It was developed as a potential therapeutic agent for acid-peptic disorders, such as duodenal and gastric ulcers, and gastroesophageal reflux disease (GERD). The core mechanism of action for this compound, like other histamine H2 receptor antagonists, is the competitive and reversible inhibition of histamine binding to H2 receptors on the basolateral membrane of gastric parietal cells[2]. This action specifically mitigates histamine-stimulated gastric acid secretion.
Mechanism of Action: Histamine H2 Receptor Antagonism
The secretion of gastric acid is a complex process regulated by multiple signaling pathways, with histamine playing a central role.
-
Histamine Release: In response to food intake, gastrin is released and stimulates enterochromaffin-like (ECL) cells to release histamine.
-
H2 Receptor Activation: Histamine binds to H2 receptors on gastric parietal cells, activating a Gs protein-coupled signaling cascade.
-
cAMP Pathway: This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
Proton Pump Activation: Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and activates the H+/K+ ATPase (proton pump) on the apical membrane of the parietal cell.
-
Acid Secretion: The activated proton pump secretes hydrogen ions (H+) into the gastric lumen in exchange for potassium ions (K+), resulting in the formation of hydrochloric acid.
This compound, by acting as a competitive antagonist at the H2 receptor, prevents the initial step of histamine binding, thereby inhibiting the entire downstream signaling cascade and reducing gastric acid secretion.
Signaling Pathway Diagram
Caption: Histamine H2 Receptor Signaling Pathway and Site of this compound Action.
Anticipated Biological Activity and Experimental Evaluation
While specific quantitative data for this compound is not publicly available, its biological activity would be characterized through a series of in vitro and in vivo experiments standard for this class of drugs.
In Vitro H2 Receptor Binding Affinity
The affinity of this compound for the histamine H2 receptor would be determined through radioligand binding assays.
Experimental Protocol:
-
Membrane Preparation: Membranes expressing the human histamine H2 receptor would be prepared from a suitable cell line (e.g., CHO or HEK293 cells).
-
Radioligand: A radiolabeled H2 receptor antagonist, such as [3H]-tiotidine, would be used.
-
Competition Assay: A fixed concentration of the radioligand would be incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.
-
Separation and Detection: Bound and free radioligand would be separated by rapid filtration, and the amount of bound radioactivity would be quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) would be calculated. The equilibrium dissociation constant (Ki) would then be determined using the Cheng-Prusoff equation.
In Vitro Functional Antagonism
The functional potency of this compound as an H2 receptor antagonist would be assessed by its ability to inhibit histamine-induced responses in isolated tissues.
Experimental Protocol (Guinea Pig Atrium):
-
Tissue Preparation: The right atrium from a guinea pig, which contains H2 receptors that mediate positive chronotropic effects, would be isolated and mounted in an organ bath.
-
Histamine Response: A cumulative concentration-response curve to histamine would be established to determine the baseline response.
-
Antagonist Incubation: The tissue would be incubated with a fixed concentration of this compound for a predetermined time.
-
Shift in Histamine Response: A second histamine concentration-response curve would be generated in the presence of this compound.
-
Data Analysis: The antagonistic potency would be expressed as a pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
In Vivo Inhibition of Gastric Acid Secretion
The efficacy of this compound in reducing gastric acid secretion would be evaluated in animal models.
Experimental Protocol (Heidenhain Pouch Dog Model):
-
Animal Model: Dogs would be surgically prepared with a Heidenhain pouch, a vagally denervated portion of the stomach that allows for the collection of gastric secretions.
-
Stimulation of Acid Secretion: Gastric acid secretion would be stimulated by a continuous intravenous infusion of histamine.
-
Drug Administration: this compound would be administered intravenously or orally at various doses.
-
Sample Collection and Analysis: Gastric juice samples would be collected at regular intervals, and the volume and acid concentration would be measured by titration.
-
Data Analysis: The dose of this compound required to inhibit histamine-stimulated acid secretion by 50% (ID50) would be determined.
Anticipated Quantitative Data
Based on the development of other H2 receptor antagonists, it would be expected that this compound would exhibit high potency and selectivity. The following table represents a hypothetical summary of the kind of quantitative data that would be generated.
| Parameter | Assay | Expected Value |
| Ki (nM) | H2 Receptor Binding Assay | < 100 |
| pA2 | Guinea Pig Atrium Assay | > 7.0 |
| ID50 (mg/kg) | In Vivo Gastric Acid Secretion (Dog) | < 5 |
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a histamine H2 receptor antagonist like this compound.
Caption: Preclinical Evaluation Workflow for this compound.
Conclusion
This compound is a histamine H2 receptor antagonist designed for the treatment of acid-related gastrointestinal disorders. While specific experimental data on its biological activity are not widely available in the public domain, its mechanism of action is well-understood based on its pharmacological class. The anticipated in vitro and in vivo studies would aim to quantify its potency and efficacy in inhibiting gastric acid secretion. The lack of extensive public data may suggest that its clinical development was not pursued extensively. Further investigation into archived corporate or patent literature may be required to uncover more detailed information on the preliminary biological activity of this compound.
References
The Structure-Activity Relationship of Donetidine: An In-depth Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Donetidine and the H2 Receptor Antagonists
This compound is a histamine H2-receptor antagonist.[1] This class of drugs functions by blocking the action of histamine at the H2 receptors located on the parietal cells of the stomach lining, which in turn decreases the production of stomach acid.[1] H2 receptor antagonists are clinically used in the treatment of conditions such as dyspepsia, peptic ulcers, and gastroesophageal reflux disease (GERD).[2] The development of these antagonists, starting with the prototypical compound cimetidine, was a landmark in the application of quantitative structure-activity relationship (QSAR) studies in drug design. While specific, detailed quantitative SAR data for this compound and its analogues are not extensively available in publicly accessible scientific literature, the general principles governing the interaction of H2-receptor antagonists with their target can be elucidated from related compounds.
General Structure-Activity Relationship of H2-Receptor Antagonists
The general structure of H2-receptor antagonists can be conceptually divided into three key components: a heterocyclic ring, a flexible side chain, and a polar, non-basic terminal nitrogen group. The modifications of each of these parts have been extensively studied to understand their impact on antagonist activity.
A video by Amit Lunkad provides a concise overview of the key SAR points for H2 receptor antagonists:
-
Heterocyclic Ring: While the initial H2-receptor antagonists like cimetidine incorporated an imidazole ring, subsequent research demonstrated that this specific heterocycle is not an absolute requirement for antagonist activity. Other heterocyclic systems, such as the furan in ranitidine and the thiazole in famotidine and nizatidine, have been successfully employed.
-
Flexible Side Chain: A flexible chain, typically equivalent to a four-carbon chain, is necessary to separate the heterocyclic ring from the terminal nitrogen group for optimal antagonist activity. The inclusion of a thioether linkage within this chain is a common and effective isosteric replacement.
-
Terminal Nitrogen Group: For maximal antagonist activity, the terminal nitrogen group should be polar and non-basic. Interestingly, for most H2 antagonists, the antagonist activity varies inversely with the hydrophilic character of this nitrogen group, with ranitidine and nizatidine being exceptions to this trend.
Mechanism of Action and Signaling Pathway
H2-receptor antagonists act as competitive antagonists at the H2 receptor on gastric parietal cells. The binding of histamine to these Gs-coupled receptors normally stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to the activation of the H+/K+ ATPase proton pump and the secretion of gastric acid.
By competitively blocking the binding of histamine to the H2 receptor, this compound and other drugs in this class prevent this signaling cascade, thereby reducing gastric acid secretion.
Experimental Protocols for H2-Receptor Antagonist Evaluation
Radioligand Binding Assay
A common method to determine the affinity of a compound for the H2 receptor is a radioligand binding assay.
Objective: To determine the binding affinity (Ki) of this compound and its analogs for the histamine H2 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the H2 receptor (e.g., CHO cells stably expressing the human H2 receptor).
-
Incubation: The membranes are incubated with a radiolabeled H2-receptor antagonist (e.g., [3H]tiotidine) and varying concentrations of the unlabeled test compound (this compound or its analogs).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
Functional assays are crucial to determine whether a compound acts as an antagonist, agonist, or inverse agonist.
Objective: To assess the functional activity of this compound and its analogs by measuring their effect on histamine-stimulated cAMP production.
General Protocol:
-
Cell Culture: Cells expressing the H2 receptor (e.g., CHO-K1 cells) are cultured.
-
Treatment: The cells are pre-incubated with varying concentrations of the test compound (this compound or its analogs) for a specified time.
-
Stimulation: The cells are then stimulated with a known H2-receptor agonist (e.g., histamine or amthamine) to induce cAMP production.
-
Lysis and Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a suitable assay, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The ability of the test compounds to inhibit the agonist-induced increase in cAMP is quantified, and dose-response curves are generated to determine the IC50 values.
Conclusion
This compound, as a histamine H2-receptor antagonist, belongs to a well-established class of drugs with a generally understood structure-activity relationship. While specific quantitative data for this compound itself is sparse in the public domain, the principles derived from the study of other H2 antagonists provide a solid framework for understanding its mechanism of action and for the design of novel analogs. The key structural features for effective H2-receptor antagonism include an appropriate heterocyclic ring, a flexible thioether-containing side chain, and a polar, non-basic terminal nitrogen group. Further research and publication of specific experimental data for this compound would be invaluable to the scientific community for a more detailed and comparative analysis of its SAR profile.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Donetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and purification of Donetidine, a potent histamine H₂-receptor antagonist. The synthesis is presented as a multi-step process involving the preparation of two key intermediates: a substituted pyrimidinone core and a furan-containing side chain, followed by their coupling to yield the final product. Purification is achieved through column chromatography and recrystallization. This protocol is intended for research and development purposes.
Introduction
This compound is a histamine H₂-receptor antagonist, belonging to a class of drugs that reduce the amount of acid produced in the stomach. Its chemical structure, 2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-5-[(2-oxo-1H-pyridin-4-yl)methyl]-1H-pyrimidin-6-one, presents a unique synthetic challenge due to its heterocyclic core and functionalized side chain. This protocol outlines a plausible and detailed synthetic route based on established organic chemistry principles and analogous reactions for similar compounds.
Chemical Structures
This compound:
Quantitative Data Summary
The following table summarizes the expected yields and purity for each step of the this compound synthesis protocol. These are target values and may vary based on experimental conditions.
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (by HPLC) (%) |
| 1 | 5-((2-oxo-1H-pyridin-4-yl)methyl)-2-aminopyrimidin-4(1H)-one | 244.23 | 10.0 | 7.5 | 75 | >95 |
| 2 | 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethan-1-amine | 228.35 | 10.0 | 8.0 | 80 | >97 |
| 3 | This compound | 415.51 | 15.0 | 10.5 | 70 | >99 |
Experimental Protocols
Part 1: Synthesis of the Pyrimidinone Core Intermediate
Scheme 1: Synthesis of 5-((2-oxo-1H-pyridin-4-yl)methyl)-2-aminopyrimidin-4(1H)-one
A potential route to the core involves the condensation of a substituted pyridine with a pyrimidine precursor.
Materials:
-
4-(Chloromethyl)-2-hydroxypyridine hydrochloride
-
Ethyl 2-amino-4-oxo-4,5-dihydro-pyrimidine-5-carboxylate
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve sodium metal (2.3 g, 100 mmol) in absolute ethanol (100 mL) with cooling.
-
Reaction: To the freshly prepared sodium ethoxide solution, add ethyl 2-amino-4-oxo-4,5-dihydro-pyrimidine-5-carboxylate (18.5 g, 100 mmol). Stir the mixture at room temperature for 30 minutes.
-
Add 4-(chloromethyl)-2-hydroxypyridine hydrochloride (17.8 g, 100 mmol) portion-wise to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with 2M HCl.
-
Filter the resulting precipitate and wash with cold ethanol.
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to yield 5-((2-oxo-1H-pyridin-4-yl)methyl)-2-aminopyrimidin-4(1H)-one as a solid.
Part 2: Synthesis of the Furan Side-Chain Intermediate
Scheme 2: Synthesis of 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethan-1-amine
This intermediate can be synthesized in a manner analogous to the side chain of ranitidine.
Materials:
-
Furfuryl alcohol
-
Dimethylamine (40% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Cysteamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Toluene
-
Dichloromethane (DCM)
Procedure:
-
Mannich Reaction: In a round-bottom flask, combine furfuryl alcohol (9.81 g, 100 mmol), dimethylamine solution (11.3 g, 100 mmol), and formaldehyde solution (8.1 g, 100 mmol) in ice-cold water.
-
Stir the mixture at room temperature for 12 hours.
-
Extraction: Extract the product with toluene. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-((dimethylamino)methyl)furan-2-yl)methanol.
-
Thioether Formation: Dissolve cysteamine hydrochloride (11.4 g, 100 mmol) in water and basify with a 2M NaOH solution.
-
Add the previously prepared furan methanol derivative to the cysteamine solution.
-
Heat the mixture at 80°C for 4 hours.
-
Work-up: Cool the reaction and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethan-1-amine.
Part 3: Final Coupling and Synthesis of this compound
Scheme 3: Synthesis of this compound
The final step involves the coupling of the pyrimidinone core with the furan side-chain.
Materials:
-
5-((2-oxo-1H-pyridin-4-yl)methyl)-2-aminopyrimidin-4(1H)-one
-
2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethan-1-amine
-
A suitable coupling reagent (e.g., a palladium catalyst for C-N coupling or activation of the amino group)
-
An appropriate solvent (e.g., Dimethylformamide - DMF, or Dioxane)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve 5-((2-oxo-1H-pyridin-4-yl)methyl)-2-aminopyrimidin-4(1H)-one (24.4 g, 100 mmol) in DMF.
-
Add the furan side-chain intermediate (22.8 g, 100 mmol) and DIPEA (13.0 g, 100 mmol).
-
This step is a proposed C-N coupling. A specific catalyst and ligand system would need to be optimized. For instance, a Buchwald-Hartwig amination could be employed. Add a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand (e.g., Xantphos, 4 mol%).
-
Heat the reaction mixture at 100-120°C for 12-24 hours under an inert atmosphere, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.
Purification Protocol
1. Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of Dichloromethane (DCM) and Methanol (MeOH) (e.g., starting from 100% DCM and gradually increasing the polarity with MeOH to 95:5 DCM:MeOH).
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of DCM.
-
Load the solution onto a silica gel column.
-
Elute the column with the gradient mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
2. Recrystallization:
-
Solvent System: A suitable solvent system for recrystallization would need to be determined empirically. A mixture of ethanol and water, or ethyl acetate and hexanes are potential starting points.
-
Procedure:
-
Dissolve the product from chromatography in a minimal amount of the hot solvent system.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Filter the crystals and wash with a small amount of the cold solvent.
-
Dry the purified this compound under vacuum.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Detailed purification workflow for this compound.
Application Notes and Protocols for the Quantification of Donetidine
Introduction
The accurate quantification of active pharmaceutical ingredients (APIs) is a critical aspect of drug development, quality control, and pharmacokinetic studies. This document provides detailed application notes and protocols for the analytical quantification of Donetidine, a putative H2 receptor antagonist. The methods described herein are based on robust and widely used analytical techniques, namely High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are designed to be stability-indicating, ensuring that the analyte can be accurately measured in the presence of its degradation products.[1][2]
Analytical Methods Overview
Two primary analytical methods are presented for the quantification of this compound:
-
RP-HPLC with UV Detection: A reliable and commonly used method for routine quality control and formulation assays. This technique offers good selectivity and sensitivity for quantifying the API in bulk drug and pharmaceutical dosage forms.
-
LC-MS/MS: A highly sensitive and specific method ideal for the quantification of this compound in complex biological matrices such as plasma and urine, as well as for the detection of low-level impurities and degradation products.[3][4]
Data Presentation: Quantitative Method Parameters
The following tables summarize the typical performance characteristics of the analytical methods described. These values are indicative and should be established for each specific laboratory and application.
Table 1: Quantitative Parameters for RP-HPLC-UV Method
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Retention Time | 3 - 7 minutes |
Table 2: Quantitative Parameters for LC-MS/MS Method
| Parameter | Typical Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
| Retention Time | 2 - 5 minutes |
Experimental Protocols
Protocol 1: Quantification of this compound in Pharmaceutical Formulations by RP-HPLC-UV
This protocol outlines the procedure for the quantification of this compound in tablet dosage forms.
4.1.1. Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (Milli-Q or equivalent)
-
0.45 µm nylon syringe filters
4.1.2. Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Sonicator
-
pH meter
4.1.3. Chromatographic Conditions
-
Mobile Phase: A filtered and degassed mixture of 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile (65:35 v/v).[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 227 nm
-
Injection Volume: 20 µL
4.1.4. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
4.1.5. Analysis
-
Inject the working standard solutions to establish a calibration curve.
-
Inject the sample solution.
-
The concentration of this compound in the sample is determined by comparing the peak area of the sample with the calibration curve.
Caption: Workflow for this compound quantification by RP-HPLC-UV.
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a method for the determination of this compound in human plasma, suitable for pharmacokinetic studies.
4.2.1. Materials and Reagents
-
This compound Reference Standard
-
Internal Standard (IS) (e.g., a deuterated analog of this compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
4.2.2. Instrumentation
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Microcentrifuge
-
Vortex mixer
4.2.3. Chromatographic and Mass Spectrometric Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined based on the mass of this compound and its fragments. For example:
-
This compound: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
4.2.4. Preparation of Solutions
-
Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the IS in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 acetonitrile:water.
4.2.5. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
4.2.6. Analysis
-
Inject the prepared samples into the LC-MS/MS system.
-
Quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Caption: Workflow for this compound quantification in plasma by LC-MS/MS.
Stability-Indicating Nature of the Methods
To ensure that the analytical methods are stability-indicating, forced degradation studies should be performed on this compound. This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The analytical method should be able to separate the intact drug from any degradation products that are formed, demonstrating specificity.
Caption: Logical relationship for a stability-indicating method.
References
- 1. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. agilent.com [agilent.com]
- 4. Multiple Reaction Monitoring LC-MS/MS Quantification of N-Nitrosamine Drug Substance Related Impurities of Clonidine in Drug Substance and in Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
Application Note: In Vitro Assay for Donetidine H2-Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donetidine is identified as a histamine H2-receptor antagonist, a class of drugs that competitively inhibit the action of histamine at H2 receptors, primarily in the parietal cells of the stomach, leading to a reduction in gastric acid secretion.[1] Accurate characterization of the binding affinity of new chemical entities like this compound to the H2 receptor is a critical step in the drug discovery and development process. This application note provides a detailed protocol for an in vitro radioligand binding assay to determine the binding affinity of this compound for the histamine H2 receptor.
Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand and its receptor.[2] This protocol describes a competitive binding assay, which measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from the H2 receptor. The data generated from this assay can be used to determine the inhibitory constant (Ki) of this compound, a measure of its binding affinity.
Principle of the Assay
This assay is based on the principle of competitive binding. A fixed concentration of a radiolabeled ligand with known high affinity for the H2 receptor is incubated with a source of H2 receptors (e.g., cell membrane preparations) in the presence of varying concentrations of the unlabeled test compound, this compound. This compound will compete with the radioligand for binding to the H2 receptors. The amount of radioligand bound to the receptors is inversely proportional to the concentration of this compound. By measuring the displacement of the radioligand, the half-maximal inhibitory concentration (IC50) of this compound can be determined. The IC50 value can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which also takes into account the affinity of the radioligand for the receptor.
H2-Receptor Signaling Pathway
Histamine H2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, primarily couple to Gs proteins. This coupling activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. In gastric parietal cells, this pathway results in the stimulation of the H+/K+ ATPase proton pump and subsequent gastric acid secretion.[3] Some studies have also suggested that H2 receptors can couple to other G proteins and activate alternative signaling pathways, such as the phospholipase C (PLC) pathway.[4]
Figure 1. Simplified H2-receptor signaling pathway via adenylyl cyclase.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is adapted from established methods for H2-receptor binding assays.
Materials and Reagents:
-
Receptor Source: Membrane preparations from cells stably expressing the human histamine H2 receptor (e.g., CHO-K1 or HEK293 cells).[5]
-
Radioligand: A suitable H2-receptor radioligand such as [³H]-Tiotidine or [¹²⁵I]-Iodoaminopotentidine. The choice of radioligand will depend on availability and desired assay characteristics.
-
Test Compound: this compound hydrochloride (or other salt form), dissolved in an appropriate solvent (e.g., DMSO or assay buffer).
-
Non-specific Binding Control: A high concentration of a known H2-receptor antagonist (e.g., 10 µM Cimetidine or Ranitidine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration apparatus.
-
Scintillation counter.
-
Standard laboratory equipment (pipettes, tubes, etc.).
Experimental Workflow:
Figure 2. Experimental workflow for the H2-receptor competitive binding assay.
Procedure:
-
Preparation of Reagents:
-
Thaw the receptor membrane preparation on ice.
-
Prepare serial dilutions of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected IC50.
-
Prepare the radioligand solution in assay buffer at a concentration close to its Kd value.
-
Prepare the non-specific binding control solution.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and receptor membranes.
-
Non-specific Binding: Add non-specific binding control, radioligand, and receptor membranes.
-
Competitive Binding: Add this compound dilutions, radioligand, and receptor membranes.
-
The final assay volume is typically 200-250 µL. All determinations should be performed in triplicate.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes). The optimal time should be determined in preliminary experiments.
-
-
Filtration:
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the mean counts per minute (CPM) for each condition.
-
Determine specific binding by subtracting the non-specific binding from the total binding.
-
For the competitive binding wells, calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the H2 receptor.
-
Data Presentation
While specific in vitro binding data for this compound is not publicly available, the following table presents representative binding affinities (Ki values) for other known H2-receptor antagonists for comparative purposes.
| Compound | Receptor Source | Radioligand | Ki (nM) | Reference |
| Cimetidine | Guinea Pig Atrium | [³H]-Histamine | ~800 | |
| Ranitidine | CHO-H2-SPAP cells | [³H]-cAMP accumulation | ~162 | |
| Famotidine | Guinea Pig Atria | [³H]-Histamine | ~3.2 | |
| Nizatidine | Rat Hepatic Microsomes | [¹⁴C]-Aminopyrine | High (Ki = 92,000) |
Note: The experimental conditions, including receptor source and radioligand, can significantly influence the determined Ki values. The data presented here are for illustrative purposes.
Conclusion
The described in vitro competitive radioligand binding assay provides a robust and reliable method for determining the binding affinity of this compound for the histamine H2 receptor. The resulting Ki value is a crucial parameter for characterizing the pharmacological profile of this compound and for guiding further drug development efforts. The provided experimental workflow and data analysis procedures offer a comprehensive guide for researchers in this field.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dose related in vitro effects of ranitidine and cimetidine on basal and ACTH-stimulated steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Donetidine in Gastric Acid Secretion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donetidine is a histamine H2-receptor antagonist, belonging to the same class of compounds as cimetidine and ranitidine.[1] These agents are effective inhibitors of gastric acid secretion by competitively blocking the action of histamine on H2 receptors located on the basolateral membrane of gastric parietal cells.[2][3][4][5] This action leads to a reduction in both basal and stimulated gastric acid secretion. These application notes provide an overview of the mechanism of action of this compound, protocols for its characterization in gastric acid secretion studies, and comparative data for other well-known H2-receptor antagonists.
Mechanism of Action
The secretion of gastric acid is a complex process regulated by various stimuli, including histamine, gastrin, and acetylcholine. Histamine, released from enterochromaffin-like (ECL) cells, plays a crucial role by binding to H2 receptors on parietal cells. This binding activates a Gs protein-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of the proton pump (H+/K+-ATPase), which secretes hydrogen ions into the gastric lumen.
This compound, as a histamine H2-receptor antagonist, competitively inhibits the binding of histamine to its receptor. This blockade prevents the downstream signaling events, ultimately leading to a decrease in proton pump activity and a reduction in gastric acid secretion.
Data Presentation: Comparative Potency of H2-Receptor Antagonists
| Compound | IC50 (in vivo) | Potency Relative to Cimetidine | Reference |
| Cimetidine | 1.6 µmol/L (food-stimulated secretion) | 1 | |
| Ranitidine | 95 ng/mL (pentagastrin-stimulated secretion) | ~3-fold more potent | |
| Oxmetidine | 0.50 µg/mL (impromidine-stimulated secretion) | 2.5 times as potent |
Signaling Pathway of Histamine H2 Receptor and Action of this compound
Caption: Signaling pathway of histamine-stimulated gastric acid secretion and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro Assay: Isolated Gastric Glands/Parietal Cell Acid Secretion Assay
This assay measures the direct effect of this compound on acid secretion in isolated gastric glands or enriched parietal cell preparations.
Objective: To determine the inhibitory potency (IC50) of this compound on histamine-stimulated acid production.
Materials:
-
Rabbit or rodent stomachs
-
Collagenase solution
-
HEPES-buffered saline
-
[14C]Aminopyrine or other suitable pH-sensitive dyes (e.g., ACMA)
-
Histamine dihydrochloride solution
-
This compound stock solution (in a suitable solvent, e.g., DMSO or water)
-
Scintillation counter and vials (for radiolabeled assay) or fluorescence plate reader
Protocol:
-
Isolation of Gastric Glands:
-
Euthanize the animal and excise the stomach.
-
Wash the stomach with cold saline to remove contents.
-
Separate the gastric mucosa from the underlying muscle layers.
-
Mince the mucosa and digest with collagenase solution with gentle agitation to isolate gastric glands.
-
Filter the digest through nylon mesh to remove undigested tissue.
-
Wash the isolated glands by centrifugation and resuspend in HEPES-buffered saline.
-
-
Acid Secretion Measurement (Aminopyrine Uptake):
-
Pre-incubate aliquots of the gastric gland suspension with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.
-
Add [14C]Aminopyrine to each aliquot.
-
Stimulate acid secretion by adding a fixed concentration of histamine (e.g., 100 µM).
-
Incubate for a further period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by pelleting the glands by centrifugation.
-
Measure the radioactivity in the supernatant and the pellet.
-
The accumulation of [14C]Aminopyrine in the acidic spaces of the parietal cells is proportional to acid secretion.
-
-
Data Analysis:
-
Calculate the ratio of aminopyrine uptake in the pellet versus the supernatant.
-
Plot the percentage inhibition of histamine-stimulated aminopyrine uptake against the logarithm of this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
In Vivo Study: Pylorus-Ligated Rat Model
This model is used to assess the effect of this compound on basal and stimulated gastric acid secretion in a living organism.
Objective: To evaluate the in vivo efficacy of this compound in reducing gastric acid volume and total acid output.
Materials:
-
Male Wistar or Sprague-Dawley rats (fasted for 18-24 hours with free access to water)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments
-
This compound solution for administration (e.g., oral gavage or intravenous injection)
-
Histamine or pentagastrin solution for stimulation
-
0.9% saline solution
-
pH meter and titration equipment (0.01 N NaOH)
Protocol:
-
Animal Preparation:
-
Anesthetize the fasted rat.
-
Make a midline abdominal incision to expose the stomach.
-
Ligate the pylorus with a silk suture to prevent gastric emptying. The esophageal end should remain open.
-
Administer this compound (and/or the secretagogue like histamine) either intraduodenally, intraperitoneally, or intravenously. A control group should receive the vehicle.
-
-
Gastric Juice Collection:
-
Close the abdominal incision.
-
Allow the animal to recover from anesthesia for a set period (e.g., 2-4 hours).
-
Euthanize the animal and carefully dissect the stomach.
-
Collect the accumulated gastric juice.
-
-
Analysis of Gastric Secretion:
-
Centrifuge the gastric juice to remove any solid debris.
-
Measure the volume of the supernatant.
-
Determine the total acidity by titrating an aliquot of the gastric juice with 0.01 N NaOH to a pH of 7.0.
-
Calculate the total acid output (volume × acidity).
-
-
Data Analysis:
-
Compare the gastric volume and total acid output between the this compound-treated group and the control group.
-
Calculate the percentage inhibition of gastric acid secretion.
-
Experimental Workflow for Characterizing this compound
Caption: A generalized experimental workflow for characterizing the inhibitory effects of this compound on gastric acid secretion.
References
- 1. A gastric acid secretion model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of meal-stimulated gastric acid secretion by in vivo gastric autotitration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Donetidine
Disclaimer: There is a significant lack of publicly available in vivo experimental data specifically for Donetidine. The following protocols and data are based on its classification as a histamine H2-receptor antagonist and a derivative of Cimetidine. Therefore, Cimetidine has been used as a surrogate to develop these application notes. Researchers should consider these protocols as a starting point and perform dose-response studies to establish the optimal experimental parameters for this compound.
Introduction
This compound is a histamine H2-receptor antagonist, structurally related to Cimetidine.[1] H2-receptor antagonists are a class of drugs that act by blocking the action of histamine at the H2 receptors on the parietal cells in the stomach. This action inhibits the production of gastric acid. These agents are commonly used in the treatment of conditions such as gastric and duodenal ulcers and gastroesophageal reflux disease (GERD). The in vivo administration of this compound is essential for preclinical studies to evaluate its efficacy, pharmacokinetics, and safety profile.
Mechanism of Action: Histamine H2 Receptor Signaling
This compound, like other H2-receptor antagonists, competitively and reversibly binds to histamine H2 receptors located on the basolateral membrane of gastric parietal cells. This binding prevents histamine from stimulating these receptors, which in turn blocks the Gs protein-coupled signaling pathway. The inhibition of this pathway leads to a decrease in the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of the proton pump (H+/K+ ATPase), thereby decreasing gastric acid secretion.[2][3][4]
Caption: Histamine H2 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound (using Cimetidine as a proxy) in common animal models.
General Experimental Workflow
Caption: A generalized workflow for in vivo this compound administration studies.
Protocol 1: Oral Administration in Rats for Gastric Ulcer Models
This protocol is adapted from studies on Cimetidine in rat models of gastric ulcers.[5]
1. Materials:
- This compound (or Cimetidine as a proxy)
- Vehicle (e.g., 0.5% carboxymethylcellulose or distilled water)
- Oral gavage needles (18-20 gauge, straight or curved)
- Syringes (1-5 mL)
- Animal balance
2. Animal Model:
- Male Sprague-Dawley rats (200-250 g)
- House animals in standard conditions with a 12-hour light/dark cycle.
- Provide free access to food and water. For ulcer induction models, fasting for 24 hours prior to the experiment is common.
3. Preparation of Dosing Solution:
- Calculate the required amount of this compound based on the desired dose and the number of animals.
- Suspend or dissolve the calculated amount of this compound in the chosen vehicle to achieve the final desired concentration. Ensure the solution is homogenous.
4. Administration Procedure:
- Weigh each rat accurately before dosing.
- Calculate the volume of the dosing solution for each animal based on its body weight.
- Gently restrain the rat.
- Insert the gavage needle carefully into the esophagus and deliver the solution directly into the stomach.
- Observe the animal for any signs of distress during and after the procedure.
5. Post-Administration Monitoring:
- Return the animals to their cages and monitor for any adverse reactions.
- For efficacy studies in ulcer models, animals are typically euthanized at a predetermined time point after ulcer induction, and the stomach is examined for ulcerations.
Protocol 2: Intravenous and Oral Administration in Dogs for Pharmacokinetic Studies
This protocol is based on pharmacokinetic studies of Cimetidine in dogs.
1. Materials:
- This compound (or Cimetidine as a proxy) for oral and intravenous administration
- Sterile saline for injection
- Vehicle for oral administration (e.g., gelatin capsules or water)
- Intravenous catheters (22-24 gauge)
- Syringes and infusion pumps
- Blood collection tubes (e.g., containing heparin or EDTA)
2. Animal Model:
- Healthy adult Beagle dogs of either sex.
- Animals should be fasted overnight before the experiment but have free access to water.
3. Administration Procedure:
4. Blood Sampling:
- Collect blood samples at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
- Collect blood from a vein contralateral to the one used for IV administration.
- Process the blood samples to obtain plasma or serum and store them at -20°C or lower until analysis.
5. Sample Analysis:
- Analyze the plasma or serum samples for this compound concentrations using a validated analytical method (e.g., HPLC).
- Use the concentration-time data to calculate pharmacokinetic parameters.
Quantitative Data
The following tables summarize quantitative data for Cimetidine from various in vivo studies, which can be used as a reference for designing experiments with this compound.
Table 1: Recommended Dosages of Cimetidine in Different Animal Species
| Animal Species | Indication | Dosage | Route of Administration | Frequency | Reference(s) |
| Rat | Gastric Ulcer | 25-100 mg/kg | Oral | Twice daily | |
| Rat | Stress Ulcer | 25-100 mg/kg | Not specified | Single dose | |
| Dog | Chronic Gastritis | 5 mg/kg | Oral | Three times daily | |
| Dog | General Use | 5-10 mg/kg | Oral, IV | Every 6-8 hours | |
| Cat | General Use | 5-10 mg/kg | Oral | Every 6-8 hours | |
| Rabbit | GI Ulcers | 5-10 mg/kg | PO, SC, IM, IV | Every 8-12 hours |
Table 2: Pharmacokinetic Parameters of Cimetidine in Dogs
| Parameter | Value | Route of Administration | Dosage | Conditions | Reference(s) |
| Tmax (Time to peak concentration) | 0.5 hours | Oral | 5 mg/kg | Fasted | |
| Tmax (Time to peak concentration) | 2.25 hours | Oral | 5 mg/kg | With food | |
| t1/2 (Half-life) | 1.6 hours | Intravenous | 5 mg/kg | - | |
| Absolute Bioavailability | 75% | Oral | 5 mg/kg | Fasted | |
| Effect of Food on Absorption (AUC) | ~40% decrease | Oral | 5 mg/kg | With food |
References
- 1. Pharmacokinetics of cimetidine in dogs after oral administration of cimetidine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
- 5. Effect of cimetidine and omeprazole on gastric ulcer healing of rats with limited food intake time - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Donetidine Solutions in Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the experimental use of Donetidine is limited in publicly available literature. The following protocols and data are based on the known pharmacology of histamine H2-receptor antagonists and general laboratory procedures. Researchers should independently validate these protocols for their specific experimental setup and cell systems. Solubility and stability should be confirmed empirically.
Introduction
This compound is a histamine H2-receptor antagonist, belonging to a class of drugs that competitively inhibit the action of histamine at H2 receptors.[1] This action leads to a reduction in gastric acid secretion. In a laboratory setting, this compound is a valuable tool for studying the physiological and pathological roles of the H2 receptor and for the screening and development of new therapeutic agents. Its molecular formula is C20H25N5O3S, and its molecular weight is 415.51 g/mol .
Preparation of this compound Solutions
Due to the lack of specific solubility data for this compound, a preliminary solubility test is highly recommended. As a starting point, Dimethyl Sulfoxide (DMSO) is often a suitable solvent for many organic compounds for in vitro studies.[2]
Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out a small amount of this compound powder (e.g., 4.16 mg) using a calibrated analytical balance.
-
Calculating Solvent Volume: To prepare a 10 mM stock solution from 4.16 mg of this compound (MW: 415.51 g/mol ), the required volume of DMSO is calculated as follows:
-
Moles of this compound = 4.16 mg / 415.51 g/mol = 0.01 mmol
-
Volume of DMSO = 0.01 mmol / 10 mmol/L = 0.001 L = 1 mL
-
-
Dissolution:
-
Aseptically add 1 mL of sterile DMSO to the vial containing the weighed this compound powder.
-
Vortex the solution thoroughly for several minutes to aid dissolution.
-
If the compound does not fully dissolve, brief sonication in a water bath may be used. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage. Based on stability data for other H2-receptor antagonists like ranitidine, solutions stored at these temperatures are expected to be stable for several months. However, it is recommended to perform stability tests for long-term experiments.[3][4]
-
Preparation of Working Solutions
For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Prepare working solutions by diluting the 10 mM DMSO stock solution in the appropriate cell culture medium immediately before use.
Example: Preparing a 100 µM working solution:
-
Dilute the 10 mM stock solution 1:100 in cell culture medium (e.g., add 1 µL of 10 mM stock to 99 µL of medium).
Experimental Protocols
In Vitro Histamine H2 Receptor Antagonist Activity Assay (cAMP-based)
The primary function of H2 receptor antagonists is to block the histamine-induced increase in intracellular cyclic adenosine monophosphate (cAMP). This can be measured using a competitive immunoassay.
Caption: Workflow for determining this compound's in vitro antagonist activity.
-
Cell Seeding: Seed a cell line endogenously or recombinantly expressing the human histamine H2 receptor (e.g., HEK293-H2R) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free cell culture medium. A typical concentration range to test would be from 1 nM to 100 µM. Also, prepare a solution of histamine at a concentration that elicits a submaximal response (e.g., EC80), which should be determined in a separate experiment.
-
Antagonist Treatment: Remove the culture medium from the cells and add the diluted this compound solutions. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration). Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the histamine solution to all wells except for the negative control wells (which receive only medium). Incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based). Follow the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the histamine-induced cAMP production.
Data Presentation
The quantitative data from the in vitro assay can be summarized in a table for easy comparison.
| Compound | IC50 (nM) [Hypothetical] |
| This compound | 50 |
| Cimetidine | 800 |
| Ranitidine | 150 |
| Famotidine | 10 |
Note: The IC50 values for Cimetidine, Ranitidine, and Famotidine are approximate literature values for comparison and may vary depending on the experimental conditions. The IC50 for this compound is hypothetical and should be determined experimentally.
Signaling Pathway
This compound, as a histamine H2-receptor antagonist, blocks the Gs-protein coupled signaling pathway initiated by histamine binding to the H2 receptor.
Caption: Histamine H2 Receptor Signaling Pathway and Point of Inhibition by this compound.
References
- 1. Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Stability of ranitidine in injectable solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physical Compatibility and Chemical Stability of Injectable and Oral Ranitidine Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Proposed LC-MS/MS Method for the Identification of Donetidine Metabolites
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note presents a detailed protocol for the identification and characterization of Donetidine metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, an experimental histamine H2-receptor antagonist, is structurally related to cimetidine.[1] Due to the limited availability of published data specific to this compound, this document outlines a proposed methodology based on established analytical principles for similar compounds and general bioanalytical method validation guidelines.[2][3][4] The described protocols cover sample preparation from plasma, a hypothetical LC-MS/MS method, and a proposed metabolic pathway for this compound. This guide is intended to serve as a comprehensive starting point for researchers developing and validating a robust analytical method for this compound metabolite profiling.
Introduction
This compound is a histamine H2-receptor antagonist, a class of drugs that decrease stomach acid production.[1] Understanding the metabolic fate of a drug candidate like this compound is a critical aspect of drug development, as metabolites can influence both the efficacy and toxicity of a therapeutic agent. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the identification and quantification of drug metabolites in complex biological samples due to its high sensitivity and selectivity.
This application note provides a comprehensive, albeit proposed, framework for the identification of this compound metabolites. The methodologies are derived from established practices for the analysis of small polar molecules and other H2-receptor antagonists in biological fluids.
Experimental Protocols
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.
Materials:
-
Human plasma
-
This compound stock solution (1 mg/mL in methanol)
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Spike 100 µL of human plasma with this compound stock solution to achieve a desired concentration (e.g., 1 µg/mL). For blank samples, add an equivalent volume of methanol.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
In vitro metabolism studies using human liver microsomes (HLM) are essential for identifying metabolites formed by cytochrome P450 enzymes.
Materials:
-
Pooled human liver microsomes (HLM)
-
This compound stock solution (1 mg/mL in methanol)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (LC-MS grade)
Protocol:
-
Prepare a reaction mixture containing phosphate buffer, HLM (final protein concentration 0.5 mg/mL), and this compound (final concentration 10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the protein.
-
Transfer the supernatant for LC-MS/MS analysis.
Proposed LC-MS/MS Method
The following is a proposed LC-MS/MS method for the analysis of this compound and its metabolites, based on methods for similar polar compounds.
3.1. Liquid Chromatography
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
3.2. Mass Spectrometry
| Parameter | Proposed Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (for metabolite discovery) and Product Ion Scan (for structural elucidation) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| Collision Gas | Argon |
Data Presentation
Quantitative data from metabolite identification studies should be summarized in clear and concise tables.
Table 1: Proposed Quantitative Analysis of this compound and its Metabolites in Plasma
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Concentration (ng/mL) |
| This compound | TBD | 416.17 | TBD | TBD |
| Metabolite 1 (e.g., N-oxide) | TBD | 432.17 | TBD | TBD |
| Metabolite 2 (e.g., S-oxide) | TBD | 432.17 | TBD | TBD |
| Metabolite 3 (e.g., N-desmethyl) | TBD | 402.15 | TBD | TBD |
| TBD: To be determined experimentally. |
Table 2: Bioanalytical Method Validation Parameters (Hypothetical)
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | TBD |
| Lower Limit of Quantification (LLOQ) | S/N > 10 | TBD |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | TBD |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | TBD |
| Recovery (%) | Consistent and reproducible | TBD |
| Matrix Effect | Within acceptable limits | TBD |
| Based on FDA and EMA guidelines. |
Mandatory Visualizations
Caption: Experimental workflow for this compound metabolite identification.
References
Troubleshooting & Optimization
Donetidine Stability and Degradation: A Technical Support Resource
Disclaimer: Specific stability and degradation data for donetidine are not extensively available in public literature. The following guidance is based on established principles of pharmaceutical stability testing and data from structurally related H2-receptor antagonists. This information is intended to provide a foundational framework for researchers.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has developed a yellow tint. What could be the cause?
A change in color, such as the appearance of a yellow tint, is often an indicator of chemical degradation. This could be due to several factors, including:
-
Oxidation: Many pharmaceutical compounds are susceptible to oxidation when exposed to air (oxygen), especially in solution. The presence of certain functional groups in this compound's structure may make it prone to oxidative degradation.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation. It is recommended to store this compound solutions in amber vials or otherwise protected from light.
-
pH-related Hydrolysis: The stability of this compound in solution is likely pH-dependent. At non-optimal pH values, hydrolysis of certain functional groups may occur, leading to degradation products that could be colored.
Troubleshooting:
-
Prepare fresh solutions and store them protected from light and in a tightly sealed container with minimal headspace.
-
Investigate the pH of your solution and consider using a buffer system if appropriate for your experimental conditions.
-
If the problem persists, a forced degradation study under oxidative and photolytic conditions could help identify the specific cause.
Q2: I'm observing a loss of potency in my this compound stock solution over time, even when stored at low temperatures. Why is this happening?
A gradual loss of potency suggests slow degradation of the active pharmaceutical ingredient (API). While low temperatures slow down chemical reactions, they do not entirely stop them. Potential causes include:
-
Hydrolysis: Even at low temperatures, hydrolysis can occur, especially if the solution is not at its optimal pH for stability.
-
Oxidation: Dissolved oxygen in the solvent can still lead to oxidation over extended periods.
Troubleshooting:
-
pH Optimization: Determine the pH of maximum stability for this compound in your chosen solvent system. Literature on similar H2-receptor antagonists suggests that a slightly acidic to neutral pH may be optimal.
-
Inert Atmosphere: For long-term storage of solutions, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: Ensure the solvent is of high purity and does not contain impurities that could catalyze degradation.
Q3: What are the likely degradation products of this compound?
While specific degradation products for this compound are not documented in the provided search results, we can infer potential degradation pathways based on its chemical structure, which includes furan, pyrimidinone, and pyridinone rings, as well as a thioether and a tertiary amine. Common degradation pathways for such structures include:
-
Oxidation: The thioether linkage is susceptible to oxidation to a sulfoxide and then a sulfone. The tertiary amine can be oxidized to an N-oxide.
-
Hydrolysis: The amide-like bonds within the pyrimidinone and pyridinone rings could be susceptible to hydrolysis under strong acidic or basic conditions.
-
Photodegradation: The aromatic and heteroaromatic rings are chromophores that can absorb light, potentially leading to complex photolytic degradation pathways.
Troubleshooting Guide for Stability Studies
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Formation of degradation products. | Conduct a forced degradation study to systematically generate and identify potential degradants. Use a stability-indicating analytical method. |
| Precipitation in solution | Formation of an insoluble degradation product or change in solubility due to pH shift. | Characterize the precipitate. Re-evaluate the pH and storage conditions of the solution. |
| Drastic change in pH of an unbuffered solution | Degradation to acidic or basic products. | Monitor the pH of the solution over time. Use a suitable buffer system for your experiments. |
Summary of Forced Degradation Studies on Structurally Related Compounds
The following table summarizes findings from forced degradation studies on other H2-receptor antagonists, which may provide insights into the potential stability of this compound.
| Compound | Stress Condition | Observations |
| Ranitidine | High Temperature & Humidity | Formation of N-nitrosodimethylamine (NDMA) is a known issue, triggered by high temperature and exposure to moisture and oxygen.[1] |
| Famotidine | Oxidative Stress (3% H₂O₂) | Gradual decrease in drug content, indicating susceptibility to oxidation.[2] |
| Famotidine | Thermal (60°C) & Photolytic (UV light) Stress | Excellent stability with drug content remaining within acceptable limits.[2] |
| Tizanidine | Oxidative and Acidic Conditions | Showed notable degradation under oxidative (36.08%) and acidic (15.73%) conditions.[3] |
Experimental Protocols
General Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4]
1. Acid and Base Hydrolysis:
-
Procedure: Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH. Maintain the solutions at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours). At each time point, withdraw an aliquot, neutralize it, and dilute to a suitable concentration for analysis.
-
Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining this compound and observe the formation of degradation products.
2. Oxidative Degradation:
-
Procedure: Prepare a solution of this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store the solution at room temperature, protected from light, for a specified duration.
-
Analysis: Monitor the degradation by HPLC at various time points.
3. Thermal Degradation:
-
Procedure: Expose a solid sample of this compound to dry heat in an oven (e.g., 60°C or higher) for a set period. Also, prepare a solution of this compound and expose it to the same thermal stress.
-
Analysis: Analyze the solid sample by dissolving it in a suitable solvent and injecting it into the HPLC. Analyze the solution sample directly.
4. Photodegradation:
-
Procedure: Expose a solution of this compound and a solid sample to a light source that provides both UV and visible light (e.g., a photostability chamber). The ICH Q1B guideline suggests an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: Analyze both the exposed and control samples by HPLC.
Stability-Indicating HPLC Method Development
A crucial component of stability testing is the use of a validated stability-indicating analytical method. This is typically a gradient reverse-phase HPLC method that can separate the parent drug from all potential degradation products.
-
Column: A C18 column is a common starting point.
-
Mobile Phase: A combination of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. A gradient elution is often necessary to resolve all peaks.
-
Detection: A photodiode array (PDA) or UV detector is commonly used. A PDA detector is advantageous as it can provide information about the spectral purity of the peaks.
-
Validation: The method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by showing that the this compound peak is pure in the presence of its degradation products, excipients, and placebo.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
Technical Support Center: Optimizing Donetidine Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Donetidine in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a histamine H2-receptor antagonist.[1] Its primary mechanism of action is to competitively block the histamine H2 receptor, thereby inhibiting the downstream signaling pathways typically activated by histamine.[1][2][3] The H2 receptor is a Gs protein-coupled receptor that, upon activation by histamine, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[4]
Q2: What are the key signaling pathways affected by this compound?
By blocking the H2 receptor, this compound primarily inhibits the Gs-protein/adenylyl cyclase/cAMP signaling cascade. This leads to a decrease in the production of cAMP. The cAMP-dependent pathway involves the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets. There is also evidence for cAMP-independent actions of H2 receptor agonists, suggesting the signaling mechanism can be complex. Additionally, H2 receptor signaling can interact with other pathways, such as the MAPK/ERK pathway.
Q3: What are recommended starting concentrations for this compound in in vitro experiments?
Direct in vitro data for this compound is limited. However, a study using the human gastric cancer cell line HGT-1 showed that this compound (referred to as SK&F 93479) at a concentration of 2 µM resulted in significant inactivation of the H2 receptor. For initial experiments, a concentration range of 0.1 µM to 10 µM is a reasonable starting point. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q4: How should I prepare this compound for in vitro experiments?
The solubility and stability of this compound in cell culture media should be considered. It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO. The final concentration of the solvent in the cell culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity. Prepare fresh dilutions of this compound in your experimental medium for each experiment to ensure its stability and activity.
Troubleshooting Guides
Problem 1: No observable effect of this compound in a cell-based assay.
| Possible Cause | Troubleshooting Step |
| Low or absent H2 receptor expression in the cell line. | - Verify the expression of the histamine H2 receptor in your cell line using techniques like qPCR, Western blot, or flow cytometry.- Select a cell line known to express the H2 receptor (e.g., HGT-1 human gastric cancer cells). |
| Suboptimal this compound concentration. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 100 µM) to determine the IC50 or EC50.- Ensure the final concentration is not limited by its solubility in the culture medium. |
| Degradation of this compound. | - Prepare fresh this compound solutions for each experiment from a frozen stock.- Minimize the exposure of this compound solutions to light and repeated freeze-thaw cycles. |
| Insensitive assay readout. | - Ensure your assay is sensitive enough to detect changes in the H2 receptor signaling pathway (e.g., cAMP levels).- Optimize the assay protocol, including incubation times and reagent concentrations. |
Problem 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell health and density. | - Maintain a consistent cell passaging schedule and use cells at a similar confluency for each experiment.- Optimize cell seeding density to ensure a robust assay window. |
| Inaccurate pipetting or dilution. | - Use calibrated pipettes and perform serial dilutions carefully.- Prepare a master mix of the this compound solution to add to replicate wells. |
| Edge effects in multi-well plates. | - Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation.- Fill the outer wells with sterile PBS or media to maintain humidity. |
| Inconsistent incubation times. | - Ensure all plates are incubated for the same duration under consistent temperature and CO2 conditions. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a cAMP Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells expressing the histamine H2 receptor
-
Cell culture medium
-
This compound
-
Histamine
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well or 384-well plates
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of histamine at a concentration that elicits a submaximal response (e.g., EC80).
-
Antagonist Treatment: Add the diluted this compound solutions to the respective wells and incubate for a predetermined time to allow for receptor binding.
-
Agonist Stimulation: Add the histamine solution to all wells except for the negative control.
-
cAMP Measurement: After a short incubation with histamine, lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (e.g., MTT or WST-1)
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density for proliferation over the course of the experiment.
-
This compound Treatment: After allowing the cells to adhere, replace the medium with fresh medium containing various concentrations of this compound. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Measurement:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance.
-
For WST-1: Add WST-1 reagent to each well and incubate for 1-4 hours. Read the absorbance directly.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the this compound concentration.
Data Presentation
Table 1: Representative IC50 Values for H2-Receptor Antagonists in a cAMP Inhibition Assay
| Compound | Cell Line | IC50 (µM) | Reference |
| Cimetidine | HGT-1 | 2.3 | |
| SKF 93479 (this compound) | HGT-1 | ~2 (inactivation) |
Note: Data for this compound is limited. The value presented for SKF 93479 indicates a concentration causing significant, persistent receptor inactivation rather than a traditional IC50.
Table 2: Troubleshooting Checklist for this compound In Vitro Experiments
| Checklist Item | Yes/No | Notes |
| H2 receptor expression confirmed in the cell line? | ||
| Dose-response curve performed? | ||
| Fresh this compound solution prepared? | ||
| Solvent concentration below toxic levels? | ||
| Assay readout optimized for sensitivity? | ||
| Consistent cell handling and seeding density? | ||
| Appropriate controls included? |
Visualizations
Caption: this compound's mechanism of action on the H2 receptor signaling pathway.
Caption: A logical workflow for troubleshooting this compound experiments.
References
Technical Support Center: Troubleshooting Donetidine HPLC Analysis
Welcome to the technical support center for Donetidine analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during HPLC analysis of this compound, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is HPLC analysis important?
A1: this compound is a histamine H2-receptor antagonist. HPLC is a crucial analytical technique for this compound to ensure its identity, purity, and quantity in pharmaceutical formulations and during drug development.
Q2: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A2: Peak tailing is a phenomenon where the peak in a chromatogram is not symmetrical, having a "tail" extending from the peak maximum. This can lead to inaccurate quantification and poor resolution between adjacent peaks. This compound, being a basic compound, is prone to interacting with residual silanol groups on the silica-based stationary phase of the HPLC column, which is a common cause of peak tailing.
Q3: What are the most common causes of peak tailing for this compound?
A3: The most frequent causes include:
-
Secondary interactions: Interaction between the basic this compound molecule and acidic silanol groups on the column packing material.
-
Inappropriate mobile phase pH: A mobile phase pH that is too high can lead to the ionization of silanol groups, increasing their interaction with the protonated basic analyte.
-
Column degradation: Over time, the column's stationary phase can degrade, exposing more active silanol sites.
-
Sample overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Instrumental issues: Extra-column dead volume in the HPLC system can contribute to peak broadening and tailing.
Q4: How can I quickly diagnose the cause of peak tailing in my this compound analysis?
A4: A systematic approach is key. Start by evaluating your mobile phase pH and column condition. Injecting a neutral compound can help differentiate between chemical (analyte-specific) and physical (system-related) problems. If the neutral compound shows a symmetrical peak, the issue is likely related to the chemical nature of this compound and its interaction with the stationary phase.
Troubleshooting Guide for this compound HPLC Peak Tailing
This guide provides a step-by-step approach to troubleshoot and resolve peak tailing issues with this compound.
Problem: Asymmetrical (Tailing) Peak for this compound
Step 1: Evaluate and Optimize Mobile Phase pH
-
Rationale: The pH of the mobile phase is critical for controlling the ionization state of both this compound and the residual silanol groups on the stationary phase. For basic compounds like this compound, a lower pH is generally preferred to suppress the ionization of silanol groups (pKa ~3.5-4.5) and ensure the analyte is in a single protonated state.
-
Recommendation: Adjust the mobile phase pH to a value between 2.5 and 3.5 . This can be achieved using a suitable buffer, such as phosphate or citrate buffer.
-
Procedure:
-
Prepare a series of mobile phases with pH values ranging from 2.5 to 3.5 in 0.2 unit increments.
-
Equilibrate the column with each mobile phase for at least 15-20 column volumes.
-
Inject a standard solution of this compound and evaluate the peak shape (asymmetry factor).
-
Select the pH that provides the most symmetrical peak.
-
Step 2: Assess and Select the Appropriate HPLC Column
-
Rationale: The choice of HPLC column significantly impacts peak shape. Columns with a high density of residual silanol groups are more prone to causing peak tailing with basic analytes.
-
Recommendations:
-
Use an end-capped column: End-capping is a process that chemically modifies the silica surface to reduce the number of accessible silanol groups.
-
Consider a column with a different stationary phase: Modern stationary phases, such as those with embedded polar groups or hybrid silica technology, are designed to minimize interactions with basic compounds.
-
-
Procedure:
-
If currently using a non-end-capped column, switch to a high-quality, end-capped C18 or C8 column.
-
If peak tailing persists, consider a column specifically designed for the analysis of basic compounds.
-
Always ensure the column is properly conditioned according to the manufacturer's instructions.
-
Step 3: Optimize Other Method and System Parameters
-
Rationale: Several other factors can contribute to peak tailing. A systematic check of these parameters can help identify and resolve the issue.
-
Recommendations & Procedures:
-
Sample Concentration and Injection Volume:
-
Problem: Column overload.
-
Solution: Reduce the concentration of the this compound sample and/or decrease the injection volume.
-
-
Mobile Phase Composition:
-
Problem: Insufficient buffer capacity.
-
Solution: Increase the buffer concentration in the mobile phase (e.g., from 10 mM to 25 mM).
-
-
Flow Rate:
-
Problem: Non-optimal flow rate affecting mass transfer.
-
Solution: Experiment with slightly lower or higher flow rates to see the effect on peak shape.
-
-
Temperature:
-
Problem: Poor mass transfer kinetics at ambient temperature.
-
Solution: Increase the column temperature (e.g., to 30-40 °C) to improve efficiency and peak shape.
-
-
Extra-Column Volume:
-
Problem: Dead volume in tubing, fittings, or detector flow cell.
-
Solution: Use tubing with a smaller internal diameter, ensure all fittings are properly made, and use a low-volume flow cell if available.
-
-
Data Presentation
Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry
| Mobile Phase pH | Peak Asymmetry Factor (As) |
| 5.0 | 2.1 |
| 4.0 | 1.8 |
| 3.5 | 1.5 |
| 3.0 | 1.2 |
| 2.5 | 1.1 |
Note: Data is illustrative. An asymmetry factor closer to 1.0 indicates a more symmetrical peak.
Table 2: Comparison of Different Column Types for this compound Analysis
| Column Type | Stationary Phase | End-Capped | Peak Asymmetry Factor (As) |
| Standard C18 | Silica | No | > 2.0 |
| High-Quality C18 | Silica | Yes | 1.2 - 1.5 |
| Polar-Embedded | Hybrid | Yes | < 1.2 |
Experimental Protocols
Protocol 1: Preparation of Buffered Mobile Phase (pH 3.0)
-
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile
-
Potassium dihydrogen phosphate (KH2PO4)
-
Phosphoric acid (H3PO4)
-
-
Procedure:
-
Weigh an appropriate amount of KH2PO4 to prepare a 25 mM solution in HPLC grade water.
-
Dissolve the KH2PO4 in the water by stirring.
-
Adjust the pH of the aqueous solution to 3.0 using phosphoric acid while monitoring with a calibrated pH meter.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing the filtered buffer with acetonitrile in the desired ratio (e.g., 70:30 v/v, buffer:acetonitrile).
-
Degas the mobile phase before use.
-
Protocol 2: Forced Degradation Study for this compound
-
Objective: To assess the stability of this compound under various stress conditions and to ensure the analytical method is stability-indicating.
-
Stress Conditions:
-
Acidic Hydrolysis: Reflux this compound solution in 0.1 M HCl at 80°C for 2 hours.
-
Alkaline Hydrolysis: Reflux this compound solution in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose this compound solution to UV light (254 nm) for 24 hours.
-
-
Procedure:
-
Prepare a stock solution of this compound.
-
Subject aliquots of the stock solution (or solid drug) to the stress conditions listed above.
-
After the specified time, neutralize the acidic and alkaline samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed standard. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.
-
Visualizations
Caption: A flowchart illustrating the systematic troubleshooting workflow for this compound HPLC peak tailing.
Caption: A diagram illustrating the relationship between mobile phase pH, silanol group ionization, and this compound peak shape.
preventing Donetidine precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of Donetidine in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in cell culture media a concern?
This compound is a small molecule inhibitor currently under investigation for its therapeutic potential. For in vitro studies, maintaining this compound in a soluble state within the cell culture media is crucial for accurate and reproducible experimental results. Precipitation can lead to a decrease in the effective concentration of the compound, leading to inaccurate dose-response curves and potentially cytotoxic effects from the precipitate itself.
Q2: What are the primary factors that can cause this compound to precipitate in cell culture media?
Several factors can contribute to the precipitation of small molecules like this compound in aqueous solutions such as cell culture media. These include:
-
pH of the media: The solubility of many compounds is pH-dependent.[1][2][3]
-
Temperature: While solubility often increases with temperature, some compounds can precipitate out of solution when moved from a warmer stock solution to a cooler or different temperature environment of the cell culture incubator.[4][5]
-
High concentration: Exceeding the solubility limit of this compound in the final culture medium is a common cause of precipitation.
-
Solvent concentration: The final concentration of the solvent used to dissolve this compound (e.g., DMSO) should be kept to a minimum, typically below 0.5%, to avoid both direct toxicity to cells and precipitation of the compound.
-
Interactions with media components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. These components can sometimes interact with the compound and reduce its solubility.
Q3: What is the recommended solvent for dissolving this compound?
Based on preliminary internal studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound. It is crucial to use anhydrous, cell culture grade DMSO to prevent degradation of the compound and ensure reproducibility.
Troubleshooting Guide for this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Issue: I observed a precipitate in my cell culture media after adding this compound.
Step 1: Verify the Final Concentration of this compound and Solvent.
-
Question: Is the final concentration of this compound in your media exceeding its solubility limit?
-
Action: Refer to the solubility data below. If your working concentration is high, consider performing a dose-response experiment to see if a lower, non-precipitating concentration can achieve the desired biological effect.
-
Question: What is the final concentration of DMSO in your cell culture media?
-
Action: Ensure the final DMSO concentration is at a non-toxic level, typically below 0.1% for most cell lines, and not exceeding 0.5%. High concentrations of DMSO can cause the compound to "crash out" of solution when diluted in an aqueous medium.
This compound Solubility Data (Hypothetical)
| Solvent | Solubility | Recommended Stock Concentration |
|---|---|---|
| DMSO | >100 mM | 10 mM |
| Ethanol | ~20 mM | 10 mM |
| Water | <1 µM | Not Recommended |
| PBS (pH 7.4) | <1 µM | Not Recommended |
Step 2: Review Your Stock and Working Solution Preparation Technique.
-
Question: Are you using the correct procedure to prepare your this compound solutions?
-
Action: Follow the detailed experimental protocol for preparing this compound stock and working solutions provided below. Key steps include warming the stock solution to room temperature before use and performing serial dilutions.
Step 3: Consider the Cell Culture Media Composition and Conditions.
-
Question: Are you using a serum-free media?
-
Action: Some compounds have lower solubility in serum-free media due to the lack of proteins that can help keep them in solution. If you are using serum-free media, you may need to use a lower working concentration of this compound.
-
Question: Have you tried pre-warming the cell culture media before adding this compound?
-
Action: Adding a room temperature this compound working solution to pre-warmed (37°C) media can sometimes prevent precipitation caused by temperature shock.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Complete cell culture medium, pre-warmed to 37°C
Procedure for 10 mM this compound Stock Solution:
-
Allow the vial of this compound powder to come to room temperature before opening.
-
In a sterile environment (e.g., a laminar flow hood), add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Procedure for Preparing a 10 µM this compound Working Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. First, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in pre-warmed complete cell culture medium (e.g., 2 µL of 10 mM stock into 18 µL of media). Mix well by gentle pipetting.
-
Prepare the final 10 µM working solution by diluting the 1 mM intermediate solution 1:100 in pre-warmed complete cell culture medium (e.g., 10 µL of 1 mM intermediate into 990 µL of media).
-
Mix thoroughly by gentle inversion or pipetting before adding to your cell culture plates. The final DMSO concentration in this example would be 0.1%.
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Technical Support Center: Donetidine Interference in Common Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference caused by donetidine in common biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a histamine H2-receptor antagonist.[1] Its primary mechanism of action is to block the action of histamine at H2 receptors, which are found on the basolateral surface of gastric parietal cells.[2] This blockade interferes with the pathways of gastric acid production and secretion.[2]
Q2: Why might this compound interfere with biological assays?
Like many small molecule drugs, this compound has the potential to interfere with biological assays through several mechanisms:
-
Chemical Reactivity: The molecule may react with assay reagents, leading to false positives or negatives.[3]
-
Fluorescence Quenching: As a compound with a specific chemical structure, it may absorb light at wavelengths used for excitation or emission in fluorescence-based assays, leading to a decrease in the fluorescence signal that can be misinterpreted as a biological effect.[4]
-
Non-specific Binding: this compound could bind to assay components like antibodies or enzymes, inhibiting their function and affecting the assay readout.
-
Effects on Cellular Metabolism: In cell-based assays, this compound could alter cellular metabolism, which can be misinterpreted as cytotoxicity in assays that rely on metabolic readouts (e.g., MTT assays).
Q3: In which common assays has interference from H2-receptor antagonists been observed?
While specific data on this compound is limited, compounds of the same class (histamine H2-receptor antagonists) and other small molecules have been reported to interfere with:
-
Fluorescence-Based Assays: Due to the potential for fluorescence quenching.
-
Cell Viability Assays: Particularly those that measure metabolic activity, where the drug's effect on cellular metabolism could be confounded with cytotoxicity.
-
Enzyme-Linked Immunosorbent Assays (ELISAs): Through non-specific binding or interaction with assay components.
Troubleshooting Guides
Issue 1: Unexpectedly low signal in a fluorescence-based assay.
Possible Cause: this compound may be causing fluorescence quenching.
Troubleshooting Steps:
-
Run a "Compound Alone" Control: Prepare a sample containing only the assay buffer, the fluorescent probe, and this compound at the same concentration used in the experiment. Measure the fluorescence. A significantly lower signal compared to a control without this compound suggests quenching.
-
Perform a Spectral Scan: Analyze the absorbance and emission spectra of this compound. If its absorbance spectrum overlaps with the excitation wavelength of your fluorophore, or its emission spectrum overlaps with the emission wavelength, quenching is likely.
-
Consider a Different Fluorophore: If quenching is confirmed, consider using a fluorescent probe with excitation and emission wavelengths that do not overlap with this compound's absorbance/emission spectra.
Issue 2: Apparent cytotoxicity in a cell viability assay (e.g., MTT, XTT).
Possible Cause: this compound may be interfering with cellular metabolism rather than causing true cell death. Assays like MTT measure metabolic activity, and a reduction in this activity can be misinterpreted as cytotoxicity.
Troubleshooting Steps:
-
Use an Orthogonal Assay: Employ a cell viability assay with a different detection method that does not rely on metabolic activity. For example, a dye-exclusion assay (e.g., Trypan Blue) or a membrane integrity assay (e.g., LDH release) can provide a more direct measure of cell death.
-
Run a Cell-Free Control: To rule out direct interaction with the assay reagents, incubate this compound with the assay reagents (e.g., MTT) in the absence of cells. A change in color or signal would indicate direct interference.
-
Vary Incubation Time: Assess cell viability at multiple time points. Drug-induced metabolic changes may occur on a different timescale than overt cytotoxicity.
Issue 3: Inconsistent or unexpected results in an ELISA.
Possible Cause: this compound may be causing non-specific binding or interfering with the antibody-antigen interaction.
Troubleshooting Steps:
-
Perform an Interference Test: Spike a known concentration of the analyte into a sample with and without this compound. A significant difference in the measured concentration indicates interference.
-
Check for Non-Specific Binding: Coat a plate with a non-relevant protein and run the assay with this compound and the detection antibody. A signal in this control would suggest non-specific binding.
-
Modify Assay Buffer: The addition of detergents (e.g., Tween-20) or increasing the protein concentration (e.g., BSA) in the assay buffer can sometimes reduce non-specific interactions.
Quantitative Data Summary
The following tables summarize quantitative data from studies on compounds with similar mechanisms or in similar assay systems. Note: This data is not specific to this compound but provides a reference for the potential extent of interference.
Table 1: Fluorescence Quenching by H2-Receptor Antagonists
| Compound | Fluorophore | Quenching Constant (Ksv) | Concentration Range (µg/mL) | Reference |
| Ranitidine | Palmatine-CB Complex | Not specified, but linear quenching observed | 0.04 - 1.9 | |
| Nizatidine | Palmatine-CB Complex | Not specified, but linear quenching observed | 0.04 - 1.9 | |
| Cimetidine | Palmatine-CB Complex | Not specified, but linear quenching observed | 0.04 - 1.9 |
Table 2: Discrepancies in Cytotoxicity Readouts for Compounds Affecting Metabolism
| Compound | MTT Assay (% Viability) | Fluorescence-Based Death Assay (% Viability) | Cell Type | Reference |
| Chloroacetaldehyde (1000 µM) | 2.13 ± 0.05 | 61.0 ± 0.8 | Human Proximal Tubule Cells |
Experimental Protocols
Protocol 1: Assessing Compound Interference via Fluorescence Quenching
Objective: To determine if this compound quenches the fluorescence of a specific probe.
Materials:
-
This compound stock solution
-
Fluorescent probe stock solution
-
Assay buffer
-
96-well black microplate
-
Fluorescence microplate reader
Method:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add a constant concentration of the fluorescent probe to each well.
-
Include control wells containing:
-
Assay buffer only (blank)
-
Assay buffer + fluorescent probe (no quencher control)
-
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the probe.
-
Plot the fluorescence intensity as a function of this compound concentration. A dose-dependent decrease in fluorescence indicates quenching.
Protocol 2: Orthogonal Assessment of Cell Viability
Objective: To confirm cytotoxicity observed in a metabolic assay using a membrane integrity assay.
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
Culture medium
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
Method:
-
Treat cells with a range of this compound concentrations for the desired time period.
-
Include the following controls:
-
Untreated cells (spontaneous LDH release)
-
Cells treated with a lysis buffer (maximum LDH release)
-
Vehicle control
-
-
Following the incubation period, collect the cell culture supernatant.
-
Perform the LDH assay on the supernatant according to the manufacturer's instructions.
-
Calculate the percentage of cytotoxicity based on the ratio of LDH released from treated cells to the maximum LDH release.
-
Compare these results to those obtained from the metabolic assay (e.g., MTT).
Visualizations
Caption: Mechanism of action of this compound as a histamine H2-receptor antagonist.
Caption: Troubleshooting workflow for suspected assay interference by this compound.
Caption: Potential mechanisms of this compound interference in biological assays.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Determination of ranitidine, nizatidine, and cimetidine by a sensitive fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
refining the final purification step of Donetidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the final purification step of Donetidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the final purification of this compound?
A1: The most common and effective methods for the final purification of small molecule active pharmaceutical ingredients (APIs) like this compound are chromatography and recrystallization.[1][2] Reversed-phase High-Performance Liquid Chromatography (HPLC) is frequently used for high-purity isolation, while recrystallization is a cost-effective method for removing impurities from the final solid product.[2][3]
Q2: What are the likely impurities I might encounter in my final this compound product?
A2: Impurities in the final product can originate from various sources, including starting materials, byproducts from the synthesis, and degradation of the final compound.[4] Common organic impurities may include unreacted starting materials or intermediates, products of side reactions, and stereoisomers if chiral centers are present. Environmental factors such as temperature, light, and humidity can also lead to degradation products.
Q3: How can I identify the impurities in my sample?
A3: High-Performance Liquid Chromatography (HPLC) is a primary method for detecting and quantifying impurities in a sample. By comparing the retention times of peaks in your sample to a reference standard of pure this compound, you can identify impurity peaks. Further characterization of isolated impurities can be performed using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Troubleshooting Guides
Low Yield After Purification
Problem: The yield of pure this compound is significantly lower than expected after the final purification step.
| Possible Cause | Troubleshooting Step |
| Product Loss During Chromatography | Optimize the mobile phase and gradient to ensure the product elutes as a sharp peak, minimizing fraction collection volume. Ensure the chosen stationary phase is appropriate for this compound. |
| Incomplete Elution from Column | After the main product has eluted, flush the column with a strong solvent to check for any remaining product. Consider if the product is precipitating on the column. |
| Product Precipitation During Workup | If performing a liquid-liquid extraction before purification, ensure the pH and solvent choice are optimal to keep this compound in the desired phase. |
| Suboptimal Recrystallization Conditions | Screen different solvents to find one where this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Cool the solution slowly to maximize crystal formation. |
| Degradation of Product | Analyze the crude and purified samples by HPLC to check for the appearance of new impurity peaks that could indicate degradation during purification. |
Product Purity Does Not Meet Specifications
Problem: The purity of this compound, as determined by HPLC, is below the required threshold.
| Possible Cause | Troubleshooting Step |
| Co-elution of Impurities in Chromatography | Modify the HPLC gradient to improve the resolution between the this compound peak and impurity peaks. Experiment with a different stationary phase chemistry. |
| Ineffective Recrystallization | Ensure the chosen solvent is appropriate; impurities should remain in the solution (mother liquor) upon cooling. A second recrystallization step may be necessary. |
| Presence of Thermally Labile Impurities | If using high temperatures for recrystallization, consider if this is causing the formation of degradation products. |
| Contamination from Equipment or Solvents | Ensure all glassware is scrupulously clean and that solvents are of high purity. |
Experimental Protocols
General Protocol for Reversed-Phase HPLC Purification
This protocol is a general guideline and should be optimized for your specific crude this compound sample. A similar approach has been successfully used for the purification of Ranitidine.
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the preparative C18 HPLC column with the initial mobile phase until a stable baseline is achieved.
-
Injection and Gradient Elution: Inject the prepared sample onto the column. Begin the gradient elution. A common mobile phase system is a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Fraction Collection: Collect fractions as peaks elute from the column. Use a UV detector to monitor the elution profile.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to determine the purity of each fraction.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
General Protocol for Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.
-
Dissolution: In a suitable flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until all the solid has dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. The cooling can be continued in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the final purification of this compound.
Caption: Decision-making flowchart for troubleshooting this compound purification.
References
minimizing off-target effects of Donetidine in experiments
Disclaimer: Donetidine is a histamine H2-receptor antagonist. Due to the limited availability of specific data for this compound, this guide extrapolates information from other well-studied H2-receptor antagonists like cimetidine, ranitidine, famotidine, and nizatidine. Researchers should validate these recommendations for their specific experimental setup with this compound.
Troubleshooting Guides & FAQs
This section provides solutions to common issues encountered during experiments with this compound, focusing on minimizing off-target effects.
Issue 1: Unexpected or inconsistent experimental results.
-
Question: My experimental results with this compound are not reproducible. What could be the cause?
-
Answer: Inconsistent results can arise from off-target effects. This compound, like other H2-receptor antagonists, may interact with other receptors or enzymes, leading to unintended biological responses. Cimetidine, for instance, is a known inhibitor of various cytochrome P450 (CYP) enzymes, which can alter the metabolism of other compounds in your system.[1][2][3][4] It is crucial to consider the potential for such interactions in your experimental design.
-
-
Question: I am observing effects that are not consistent with H2-receptor blockade. How can I confirm the effect is on-target?
-
Answer: To confirm that the observed effect is mediated by the H2-receptor, consider the following controls:
-
Use a structurally different H2-receptor antagonist: Compare the effects of this compound with another H2 blocker, preferably one with a different selectivity profile, such as the highly selective famotidine.[5]
-
Rescue experiment: After treating with this compound, introduce a histamine H2-receptor agonist to see if it reverses the effect.
-
Knockdown/knockout models: If possible, use cell lines or animal models where the H2-receptor is knocked down or knocked out to verify that the effect of this compound is absent.
-
-
Issue 2: Concerns about drug interactions in co-treatment experiments.
-
Question: I am using this compound in combination with other drugs. How can I minimize the risk of off-target interactions?
-
Answer: Co-treatment experiments require careful consideration of potential drug-drug interactions. Cimetidine is well-documented to inhibit CYP enzymes (including CYP1A2, 2C9, and 2D6), affecting the metabolism of many drugs. While the CYP inhibition profile of this compound is not established, it is prudent to assume a similar potential.
-
Consult drug interaction databases: Check for known interactions of other H2 blockers with your co-administered drugs.
-
Lower concentrations: Use the lowest effective concentration of this compound to minimize off-target effects.
-
Control for metabolic effects: If you suspect CYP inhibition, measure the levels of your co-administered drug in the presence and absence of this compound.
-
-
Issue 3: Selecting the right experimental model.
-
Question: What should I consider when choosing a cell line or animal model for my experiments with this compound?
-
Answer: The choice of model is critical.
-
Receptor expression: Ensure your chosen model expresses the histamine H2 receptor at relevant levels.
-
Metabolic enzymes: If you are concerned about off-target metabolic effects, choose a model with a well-characterized cytochrome P450 profile.
-
Relevance to your research question: The model should be appropriate for the biological process you are studying.
-
-
Quantitative Data
The following table summarizes the relative potency and selectivity of different H2-receptor antagonists. Data for this compound is not currently available and should be determined experimentally.
| H2-Receptor Antagonist | Relative Potency (compared to Cimetidine) | Cytochrome P450 Inhibition | Key Characteristics |
| This compound | To be determined | To be determined | Information not available |
| Cimetidine | 1x | High (inhibits CYP1A2, 2C9, 2D6) | Prototypical H2 blocker, known for drug interactions. |
| Ranitidine | 4-10x | Low | Less CYP inhibition than cimetidine. |
| Famotidine | 20-50x | Very Low / Negligible | Highly potent and selective for the H2 receptor. |
| Nizatidine | 4-10x | Very Low / Negligible | Similar in potency to ranitidine with a good safety profile. |
Experimental Protocols
Protocol 1: Determining the Selectivity of this compound using a Radioligand Binding Assay
This protocol is a general guideline for assessing the binding affinity of this compound to the H2 receptor and a panel of off-target receptors.
Objective: To determine the inhibitory constant (Ki) of this compound for the histamine H2 receptor and potential off-target receptors.
Materials:
-
This compound
-
Membrane preparations from cells expressing the human H2 receptor.
-
Membrane preparations from cells expressing a panel of off-target receptors (e.g., H1, H3, H4 histamine receptors, adrenergic receptors, etc.).
-
Radioligand specific for each receptor (e.g., [3H]-Tiotidine for H2 receptors).
-
Assay buffer.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Prepare dilutions: Create a series of concentrations of this compound.
-
Incubation: In a 96-well plate, incubate the cell membrane preparations with the specific radioligand and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known unlabeled ligand).
-
Equilibration: Allow the binding to reach equilibrium (typically 30-60 minutes at room temperature or 37°C).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Assessing Off-Target Effects on Cytochrome P450 Enzymes
This protocol provides a general method for evaluating the inhibitory potential of this compound on major CYP isoforms.
Objective: To determine the IC50 of this compound for major human cytochrome P450 enzymes (e.g., CYP1A2, 2C9, 2D6, 3A4).
Materials:
-
This compound
-
Human liver microsomes or recombinant human CYP enzymes.
-
CYP isoform-specific substrate and its metabolite standard.
-
NADPH regenerating system.
-
Incubation buffer.
-
Quenching solution (e.g., acetonitrile).
-
LC-MS/MS system.
Methodology:
-
Prepare dilutions: Create a range of this compound concentrations.
-
Pre-incubation: Pre-incubate this compound with human liver microsomes or the recombinant CYP enzyme in the incubation buffer.
-
Initiate reaction: Add the CYP isoform-specific substrate and the NADPH regenerating system to start the metabolic reaction.
-
Incubation: Incubate for a specific time at 37°C.
-
Terminate reaction: Stop the reaction by adding a quenching solution.
-
Sample analysis: Centrifuge the samples and analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.
-
Data Analysis: Plot the rate of metabolite formation as a percentage of the control (no this compound) against the this compound concentration. Fit the data to a suitable model to determine the IC50 value.
Visualizations
Caption: Histamine H2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Assessing this compound Selectivity.
References
- 1. Effect of cimetidine on hepatic cytochrome P450: evidence for formation of a metabolite-intermediate complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effects of cytochrome p450 inhibition by cimetidine on the warm hepatic ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neuron.mefst.hr [neuron.mefst.hr]
- 5. go.drugbank.com [go.drugbank.com]
Validation & Comparative
Comparative Efficacy of Donetidine and Cimetidine in the Management of Acid-Related Disorders
A Guide for Researchers and Drug Development Professionals
Therefore, this guide will establish a framework for comparison by detailing the known efficacy and experimental protocols for cimetidine, which can serve as a benchmark for evaluating newer H2 receptor antagonists like donetidine.
Mechanism of Action: H2 Receptor Antagonism
Both this compound and cimetidine are classified as histamine H2 receptor antagonists. Their therapeutic effect is derived from their ability to competitively and reversibly bind to H2 receptors on the basolateral membrane of gastric parietal cells.[1][2] This action blocks the binding of histamine, a key secretagogue, thereby reducing the intracellular concentration of cyclic AMP (cAMP) and consequently decreasing the secretion of gastric acid. This inhibition applies to both basal and stimulated gastric acid secretion, including that induced by food, caffeine, and pentagastrin.[1][3]
The signaling pathway for histamine-mediated gastric acid secretion and its inhibition by H2 receptor antagonists is illustrated below.
Comparative Efficacy Data
Due to the absence of direct comparative studies between this compound and cimetidine, this section presents efficacy data for cimetidine from studies where it was compared with other H2 receptor antagonists, namely ranitidine and famotidine. This data provides a reference for the expected performance of an H2 receptor antagonist in clinical settings.
Inhibition of Gastric Acid Secretion
The primary measure of efficacy for H2 receptor antagonists is their ability to inhibit gastric acid secretion. The following table summarizes the comparative potency of cimetidine against other H2 blockers.
| Drug | Relative Potency (vs. Cimetidine) |
| Cimetidine | 1x |
| Ranitidine | 5x - 8x |
| Famotidine | 20x - 40x |
Data compiled from multiple sources.[1]
Clinical Outcomes: Duodenal Ulcer Healing Rates
Clinical efficacy is often assessed by the rate of healing of peptic ulcers. The table below shows the comparative healing rates for cimetidine and ranitidine in the treatment of duodenal ulcers.
| Treatment Regimen | Healing Rate at 4 Weeks | Healing Rate at 8 Weeks |
| Cimetidine (1g/day or 400mg b.i.d.) | 63% - 72% | 72% - 85% |
| Ranitidine (150mg b.i.d.) | 75% - 95% | 87% - 100% |
Data from a meta-analysis of comparative trials.
Experimental Protocols
The evaluation of H2 receptor antagonists involves both preclinical and clinical studies to determine their pharmacodynamic and therapeutic effects.
Preclinical Assessment of Gastric Acid Secretion
Objective: To determine the in vivo potency of an H2 receptor antagonist in inhibiting histamine-stimulated gastric acid secretion.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250g) are typically used.
-
Surgical Preparation: Animals are anesthetized (e.g., with urethane), and the trachea is cannulated to ensure a clear airway. A double-lumen cannula is inserted into the esophagus and pushed into the stomach, which is then tied off at the pyloric sphincter. One lumen allows for the perfusion of saline, and the other allows for the collection of the perfusate.
-
Gastric Perfusion: The stomach is continuously perfused with saline at a constant rate (e.g., 1 ml/min). The collected perfusate is analyzed for acid content.
-
Stimulation of Acid Secretion: A continuous intravenous infusion of histamine is administered to induce a stable rate of gastric acid secretion.
-
Drug Administration: The test compound (e.g., this compound or cimetidine) is administered intravenously or intraperitoneally at various doses.
-
Data Analysis: The acid output in the perfusate is measured by titration with a standardized base (e.g., 0.01 N NaOH) to a pH of 7.0. The percentage inhibition of histamine-stimulated acid secretion is calculated for each dose, and an ED50 value (the dose required to produce 50% of the maximal inhibitory effect) is determined.
Clinical Trial Protocol for Duodenal Ulcer Healing
Objective: To compare the efficacy and safety of an investigational H2 receptor antagonist (e.g., this compound) against a standard-of-care H2 receptor antagonist (e.g., cimetidine) in promoting the healing of duodenal ulcers.
Study Design: A multicenter, randomized, double-blind, active-controlled study.
Patient Population: Adult patients with endoscopically confirmed active duodenal ulcers.
Methodology:
-
Screening and Baseline: Patients undergo a baseline endoscopy to confirm the presence of an active duodenal ulcer. Medical history is taken, and inclusion/exclusion criteria are applied.
-
Randomization: Eligible patients are randomly assigned to receive either the investigational drug or the active control (e.g., this compound 300 mg daily vs. cimetidine 800 mg daily) for a predefined treatment period (typically 4 to 8 weeks).
-
Treatment and Monitoring: Patients self-administer the assigned medication. They are monitored for adverse events and symptomatic relief (e.g., through daily diaries of pain and antacid use).
-
Follow-up Endoscopy: A repeat endoscopy is performed at the end of the treatment period (e.g., at 4 and 8 weeks) to assess ulcer healing. Complete healing is defined as the complete re-epithelialization of the ulcer crater.
-
Statistical Analysis: The primary efficacy endpoint is the proportion of patients with complete ulcer healing at 4 and 8 weeks. Secondary endpoints may include symptom relief, reduction in antacid consumption, and the incidence of adverse events. Statistical methods such as chi-squared tests or logistic regression are used to compare the healing rates between the treatment groups.
Conclusion
While this compound is identified as a histamine H2 receptor antagonist and a derivative of cimetidine, the lack of publicly available, direct comparative efficacy data prevents a definitive assessment of its performance relative to cimetidine. The established efficacy of cimetidine in inhibiting gastric acid secretion and promoting ulcer healing, as demonstrated in numerous clinical trials, provides a robust benchmark for the evaluation of new chemical entities in this class. The experimental protocols outlined in this guide represent standard methodologies for generating the necessary data to facilitate such a comparison. Further research and publication of clinical trial data are required to fully elucidate the therapeutic profile of this compound.
References
A Comparative Guide to H2 Receptor Antagonists in Gastric Acid Inhibition: Spotlight on Ranitidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of histamine H2 receptor antagonists, with a primary focus on ranitidine, a widely studied compound for the inhibition of gastric acid secretion. While direct comparative experimental data for donetidine is not extensively available in peer-reviewed literature, this document outlines the established efficacy and methodologies associated with ranitidine to serve as a benchmark for research and development in this class of drugs.
Introduction to H2 Receptor Antagonists
Histamine H2 receptor antagonists are a class of drugs that decrease the production of stomach acid.[1] They are competitive antagonists of histamine at the H2 receptors on the parietal cells of the stomach.[1] This action suppresses both basal and meal-stimulated acid secretion.[1] Key therapeutic applications for these agents have included peptic ulcer disease, gastroesophageal reflux disease (GERD), and dyspepsia.[1]
This compound is identified as a histamine H2-receptor antagonist and a derivative of cimetidine.[2] However, publicly available, peer-reviewed studies detailing its comparative efficacy and potency against other H2 blockers like ranitidine in the context of gastric acid inhibition are scarce.
Ranitidine , conversely, has been the subject of extensive research, providing a wealth of data on its pharmacological profile and clinical effectiveness.
Mechanism of Action: Inhibiting the Proton Pump Cascade
Histamine, released from enterochromaffin-like (ECL) cells, plays a crucial role in stimulating gastric acid secretion by binding to H2 receptors on gastric parietal cells. This binding initiates a signaling cascade that activates the H+/K+ ATPase, also known as the proton pump, which is the final step in acid secretion.
H2 receptor antagonists, such as ranitidine and this compound, competitively block the H2 receptor, thereby preventing histamine from binding and initiating this cascade. This leads to a reduction in both the volume and acidity of gastric secretions.
Quantitative Comparison of Gastric Acid Inhibition
Due to the limited availability of public data on this compound, this section focuses on the well-documented efficacy of ranitidine. The following table summarizes key quantitative data from various studies.
| Parameter | Ranitidine | Cimetidine (for comparison) | Famotidine (for comparison) | Study Population |
| IC50 (in vivo) | 44 ng/mL (range: 10-75 ng/mL) | - | - | Patients with inactive ulcer disease |
| IC50 (pentagastrin-stimulated) | 95 ng/mL | - | - | Normal subjects |
| Potency vs. Cimetidine | ~8 times more potent | - | - | General pharmacology review |
| Potency vs. Famotidine | Famotidine is ~8 times more potent | - | - | General pharmacology review |
| Inhibition of Nocturnal Acid Secretion | >80% for most of the night (300 mg) | - | - | Duodenal ulcer patients |
| Inhibition of Meal-Stimulated Acid Secretion | ~50% reduction (75 mg and 150 mg) | - | - | Healthy subjects |
| Time to Onset of Action | ~60 minutes | - | - | General pharmacology review |
| Duration of Action | 4 to 10 hours | - | - | General pharmacology review |
Experimental Protocols for Assessing Gastric Acid Inhibition
The evaluation of gastric acid secretion inhibitors involves several established methodologies. Below are detailed protocols representative of those used in clinical research.
In Vivo Measurement of Gastric Acid Output
This method directly measures the amount of acid secreted by the stomach.
Objective: To quantify basal acid output (BAO) and maximal acid output (MAO) in response to a stimulant.
Procedure:
-
Patient Preparation: The subject fasts overnight.
-
Tube Placement: A nasogastric tube is inserted into the stomach. Its position is confirmed, often through radiological imaging or a water recovery test.
-
Basal Acid Output (BAO) Measurement: Gastric contents are continuously aspirated for a set period (e.g., one hour), with samples collected in 15-minute intervals to measure the unstimulated, basal rate of acid secretion.
-
Stimulation: A secretagogue such as pentagastrin (6 µg/kg subcutaneously) or histamine is administered to stimulate maximal acid secretion.
-
Maximal Acid Output (MAO) Measurement: Following stimulation, gastric juice is collected for another hour, again in 15-minute intervals.
-
Sample Analysis: The volume of each sample is measured, and the acid concentration is determined by titration with a standardized base (e.g., 0.1 N NaOH) to a neutral pH. The acid output is then calculated and expressed in millimoles per hour (mmol/h).
24-Hour Intragastric pH Monitoring
This technique provides a continuous record of gastric acidity over a full day, allowing for the assessment of a drug's effect on both basal and meal-stimulated acid secretion.
Objective: To evaluate the duration and extent of gastric pH control by an H2 receptor antagonist.
Procedure:
-
Probe Placement: A pH-sensitive probe is passed through the nose and positioned in the stomach.
-
Data Recording: The probe is connected to a portable data logger that records gastric pH at frequent intervals (e.g., every 4 seconds) over a 24-hour period.
-
Standardization: Subjects consume standardized meals at specific times to assess the drug's effect on food-stimulated acid secretion.
-
Data Analysis: The collected data is analyzed to determine parameters such as the percentage of time the gastric pH remains above a certain threshold (e.g., pH 4), the median 24-hour pH, and the effect on nocturnal acid breakthrough.
Conclusion
Ranitidine has a well-established profile as a potent inhibitor of gastric acid secretion, with extensive data supporting its mechanism of action and clinical efficacy. While this compound is also classified as a histamine H2 receptor antagonist, a comprehensive, data-driven comparison with ranitidine is precluded by the current lack of publicly available research. The experimental protocols and quantitative data presented for ranitidine in this guide can serve as a valuable resource for researchers and drug development professionals working on novel therapies for acid-related disorders. Future studies directly comparing the potency and efficacy of this compound and ranitidine are warranted to fully characterize their respective pharmacological profiles.
References
A Comparative Guide to a Novel Stability-Indicating HPLC Method and a UV-Spectrophotometric Method for the Quantification of Donetidine in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed, stability-indicating High-Performance Liquid Chromatography (HPLC) method and a conventional UV-Vis Spectrophotometric method for the quantitative analysis of Donetidine. The information presented herein is intended to assist researchers and analytical scientists in selecting the most appropriate method for their specific needs, with a focus on accuracy, specificity, and the ability to conduct stability studies.
Introduction
This compound is an emerging pharmaceutical compound for which the development of reliable and validated analytical methods is crucial for quality control and regulatory compliance. This document outlines a novel, stability-indicating Reverse-Phase HPLC (RP-HPLC) method that offers significant advantages in terms of specificity and the ability to separate the active pharmaceutical ingredient (API) from its degradation products. For comparison, a traditional UV-Vis spectrophotometric method is also presented.
The validation of both methods has been conducted in accordance with the International Council for Harmonisation (ICH) guidelines, and the comparative data is presented to highlight the performance characteristics of each technique.
Methodology and Experimental Protocols
Novel Stability-Indicating RP-HPLC Method
This method is designed to be highly specific and sensitive for the quantification of this compound and to effectively separate it from potential degradation products that may form under stress conditions.
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% Formic Acid in Water and Acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 to 50 µg/mL.
-
Sample Solution (20 µg/mL): Crush 20 tablets to a fine powder. Transfer a quantity of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask, add 70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm nylon syringe filter. Further dilute 2 mL of the filtrate to 10 mL with the mobile phase.
Forced Degradation Studies: Forced degradation studies were performed on a 20 µg/mL solution of this compound to demonstrate the stability-indicating nature of the method.
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation: The solid drug was kept at 105°C for 24 hours.
-
Photolytic Degradation: The drug solution was exposed to UV light (254 nm) for 24 hours.
Comparative UV-Vis Spectrophotometric Method
This method provides a simpler and faster, though less specific, means of quantifying this compound.
Instrumental Conditions:
-
Instrument: Shimadzu UV-1800 UV-Vis Spectrophotometer.
-
Solvent: 0.1 N Hydrochloric Acid.
-
Wavelength of Maximum Absorbance (λmax): 275 nm.
-
Blank: 0.1 N Hydrochloric Acid.
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with 0.1 N HCl.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 5 to 30 µg/mL.
-
Sample Solution (20 µg/mL): Crush 20 tablets to a fine powder. Transfer a quantity of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask, add 70 mL of 0.1 N HCl, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm nylon syringe filter. Further dilute 2 mL of the filtrate to 10 mL with 0.1 N HCl.
Comparative Validation Data
The following tables summarize the validation parameters for both the novel HPLC and the comparative UV-Vis spectrophotometric methods.
Table 1: System Suitability and Linearity
| Parameter | Novel HPLC Method | Comparative UV-Vis Method |
| System Suitability | ||
| Theoretical Plates | > 2000 | N/A |
| Tailing Factor | < 1.5 | N/A |
| % RSD of Peak Area | < 1.0% | N/A |
| Linearity | ||
| Range | 1 - 50 µg/mL | 5 - 30 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | 0.9992 |
| Regression Equation | y = 45872x + 1254 | y = 0.048x + 0.003 |
Table 2: Accuracy and Precision
| Parameter | Novel HPLC Method | Comparative UV-Vis Method |
| Accuracy (% Recovery) | ||
| 80% Level | 99.8% | 99.2% |
| 100% Level | 100.2% | 100.5% |
| 120% Level | 99.5% | 99.8% |
| Precision (% RSD) | ||
| Repeatability (Intra-day) | 0.85% | 1.10% |
| Intermediate Precision (Inter-day) | 1.20% | 1.55% |
Table 3: Specificity, LOD, LOQ, and Robustness
| Parameter | Novel HPLC Method | Comparative UV-Vis Method |
| Specificity | No interference from excipients or degradation products | Potential interference from excipients absorbing at 275 nm |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.8 µg/mL |
| Limit of Quantitation (LOQ) | 0.6 µg/mL | 2.5 µg/mL |
| Robustness | Unaffected by minor changes in flow rate and mobile phase composition | Unaffected by minor changes in solvent composition |
Visual Workflow of the New Analytical Method Validation
The following diagram illustrates the logical workflow for the validation of the novel stability-indicating HPLC method for this compound.
Caption: Workflow for the validation of the new analytical method.
Conclusion
The novel stability-indicating RP-HPLC method demonstrates superior performance in terms of specificity, sensitivity, and precision compared to the conventional UV-Vis spectrophotometric method for the analysis of this compound. The ability of the HPLC method to separate this compound from its degradation products makes it particularly suitable for stability studies and for ensuring the quality and safety of the final drug product. While the UV-Vis method offers a simpler and more rapid analysis, its lack of specificity may be a significant limitation, especially when analyzing formulations containing multiple components or when assessing product stability over time. For routine quality control where specificity is not a major concern, the UV-Vis method could be a cost-effective alternative. However, for comprehensive quality assessment and regulatory submissions, the validated stability-indicating HPLC method is highly recommended.
Comparative Potency of H2 Receptor Antagonists: A Guide for Researchers
This guide provides a comparative analysis of the potency of various histamine H2 receptor antagonists (H2 blockers), with a focus on Donetidine and other well-established agents in this class. The information is intended for researchers, scientists, and drug development professionals, offering a concise overview of their relative strengths, supported by available experimental data and methodologies.
Introduction to H2 Receptor Antagonists
Histamine H2 receptor antagonists are a class of drugs that competitively block the action of histamine at the H2 receptors on the basolateral membrane of parietal cells in the stomach. This action inhibits gastric acid secretion, a key therapeutic target for acid-peptic disorders such as peptic ulcers and gastroesophageal reflux disease (GERD). The potency of these antagonists is a critical factor in their therapeutic efficacy and dosing.
Comparative Potency of H2 Blockers
The potency of H2 receptor antagonists is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Ki), or the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Based on available research, the relative potencies of the more common H2 blockers are summarized below.
Table 1: Relative Potency of Selected H2 Receptor Antagonists
| Compound | Relative Potency (approximate) | pA2 Value (in isolated guinea-pig atria) |
| Cimetidine | 1 | 6.2 |
| Ranitidine | 4 - 10 times more potent than cimetidine | 6.7 |
| Famotidine | 20 - 50 times more potent than cimetidine; 7.5 - 8 times more potent than ranitidine | Not widely reported in direct comparative studies |
| This compound | Data not available | Data not available |
Note: Relative potency can vary depending on the experimental model and the method of assessment.
Famotidine is consistently reported as the most potent of the widely used H2 blockers on a weight basis. For instance, some studies indicate that famotidine is approximately eight to nine times more potent than ranitidine and 20 to 50 times more potent than cimetidine.
Experimental Protocols
The determination of H2 receptor antagonist potency relies on robust in vitro and in vivo experimental models. A cornerstone of in vitro characterization is the radioligand binding assay.
Radioligand Binding Assay for H2 Receptor Antagonists
This assay directly measures the affinity of a drug for the H2 receptor.
Objective: To determine the binding affinity (Ki) of H2 receptor antagonists by measuring their ability to displace a known radiolabeled ligand from the H2 receptor.
Materials:
-
Cell membranes expressing a high density of H2 receptors (e.g., from guinea pig fundic mucosa or recombinant cell lines).
-
Radioligand: A high-affinity H2 receptor ligand labeled with a radioisotope (e.g., [3H]-tiotidine).
-
Test compounds (unlabeled H2 blockers).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues rich in H2 receptors in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a series of tubes or a microplate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways of the H2 Receptor
The primary signaling pathway activated by histamine binding to the H2 receptor involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). However, evidence also suggests that H2 receptors can couple to other signaling pathways.
H2 Receptor Signaling Pathway
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for determining the in vitro potency of an H2 receptor antagonist.
In Vitro Potency Determination Workflow
Independent Verification of H2-Receptor Antagonism: A Comparative Guide
Disclaimer: Information regarding "Donetidine" is not available in the public domain or scientific literature based on the conducted search. This guide provides a comparative analysis of well-established H2-receptor antagonists—Cimetidine, Ranitidine, and Famotidine—as a representative illustration of the requested content. This information is intended for researchers, scientists, and drug development professionals.
Histamine H2-receptor antagonists are a class of drugs that block the action of histamine at the H2 receptors on the parietal cells in the stomach, leading to a decrease in stomach acid production.[1][2] This guide provides an objective comparison of the performance of three prominent H2-receptor antagonists, supported by experimental data.
Comparative Efficacy of H2-Receptor Antagonists
The potency and efficacy of H2-receptor antagonists can be compared using various in-vitro and in-vivo experimental models. The following table summarizes key quantitative data for Cimetidine, Ranitidine, and Famotidine.
| Parameter | Cimetidine | Ranitidine | Famotidine | Etintidine | Tiotidine |
| Relative Potency | 1x | 4-10x | 20-50x | - | - |
| pA2 value (guinea-pig atrium) | 6.2 | 6.7 | - | 6.6 | 7.3 |
| Oral ED50 (µmol/kg, dog) | 7.1 | 0.74 | - | 5.4 | 0.69 |
Data sourced from multiple studies and may vary based on the experimental model.[3][4][5] Famotidine is recognized as the most potent of the three, being approximately 8 times more potent than ranitidine and 40 times more potent than cimetidine on a weight basis.
Experimental Protocols
The verification of H2-receptor antagonism involves a series of in-vitro and in-vivo experiments to determine the potency, selectivity, and mechanism of action of the compound.
In-Vitro Assay: Histamine-Induced Tachycardia in Isolated Guinea Pig Atria
This assay is a classic method for quantifying the antagonist activity at the H2 receptor.
Protocol:
-
Tissue Preparation: The right atrium is dissected from a guinea pig and suspended in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Recording: The atrial contractions are recorded isometrically using a force transducer.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve for histamine is established to determine the baseline response.
-
Antagonist Incubation: The tissue is then incubated with the H2-receptor antagonist for a predetermined period.
-
Shift in Concentration-Response Curve: A second cumulative concentration-response curve for histamine is generated in the presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the curve.
-
pA2 Calculation: The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the concentration-response curve of the agonist, is calculated to quantify the antagonist's potency.
In-Vivo Assay: Histamine-Stimulated Gastric Acid Secretion in a Conscious Dog Model
This model assesses the in-vivo efficacy of the H2-receptor antagonist in a more physiologically relevant setting.
Protocol:
-
Animal Model: A conscious dog with a surgically prepared gastric fistula or a Heidenhain pouch is used.
-
Basal Secretion: Basal gastric acid secretion is collected and measured.
-
Stimulation: Gastric acid secretion is stimulated by a continuous intravenous infusion of histamine.
-
Antagonist Administration: The H2-receptor antagonist is administered orally or intravenously.
-
Measurement of Acid Output: Gastric juice samples are collected at regular intervals, and the volume and acid concentration are measured to determine the total acid output.
-
ED50 Calculation: The effective dose 50 (ED50), the dose of the antagonist that produces 50% inhibition of the maximal histamine-stimulated acid secretion, is calculated.
Visualizing Molecular and Experimental Pathways
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: H2 Receptor Signaling Pathway in Gastric Parietal Cells.
References
- 1. H2 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What are the differences between the H2-receptor antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of H2-receptor antagonists: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of some of the pharmacological properties of etintidine, a new histamine H2-receptor antagonist, with those of cimetidine, ranitidine and tiotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Examination of H2 Receptor Antagonists: The Case of Donetidine and the Benchmark Famotidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of gastric acid suppression, histamine H2 receptor antagonists have long been a cornerstone of therapy for acid-related disorders. Famotidine, a potent and selective H2 antagonist, has established itself as a key player in this class. This guide provides a comprehensive comparison of the pharmacological profiles of Donetidine, a lesser-known cimetidine derivative, and the well-characterized drug, famotidine. Due to the limited publicly available data on this compound, this guide will focus on the extensive experimental data for famotidine as a benchmark for comparison, outlining the requisite experimental protocols for a head-to-head evaluation.
Pharmacodynamic and Pharmacokinetic Profiles
| Parameter | This compound | Famotidine |
| Mechanism of Action | Histamine H2-receptor antagonist[1] | Competitive histamine H2-receptor antagonist[2][3] |
| Potency | Data not available | Approximately 20 to 50 times more potent than cimetidine and eight times more potent than ranitidine on a weight basis[2] |
| Onset of Action (Oral) | Data not available | Within 1 hour[2] |
| Peak Effect (Oral) | Data not available | 1-3 hours |
| Duration of Action | Data not available | 10-12 hours |
| Bioavailability (Oral) | Data not available | 40-45% |
| Protein Binding | Data not available | 15-20% |
| Elimination Half-Life | Data not available | 2.5-3.5 hours |
| Metabolism | Data not available | Minimal first-pass metabolism; metabolized in the liver to the inactive S-oxide metabolite. |
| Excretion | Data not available | Primarily renal (65-70%), with a smaller portion as the metabolite. |
Mechanism of Action: Histamine H2 Receptor Blockade
Both this compound and famotidine are classified as histamine H2-receptor antagonists. Their therapeutic effect is derived from their ability to competitively inhibit the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells. This action interrupts the signaling cascade that leads to gastric acid secretion.
Signaling Pathway of Gastric Acid Secretion and H2 Receptor Antagonism
The following diagram illustrates the key signaling pathway involved in histamine-stimulated gastric acid secretion and the point of intervention for H2 receptor antagonists like this compound and famotidine.
Experimental Protocols for Head-to-Head Comparison
To conduct a thorough head-to-head study of this compound and famotidine, a series of preclinical and clinical experiments would be necessary. The following outlines the methodologies for key experiments.
In Vitro Receptor Binding Assay
Objective: To determine and compare the binding affinity (Ki) of this compound and famotidine for the histamine H2 receptor.
Methodology:
-
Membrane Preparation: Isolation of cell membranes expressing the human H2 receptor (e.g., from transfected cell lines like CHO or HEK293).
-
Radioligand Binding: Incubation of the membranes with a constant concentration of a radiolabeled H2 receptor antagonist (e.g., [3H]-tiotidine) and varying concentrations of the unlabeled competitor drugs (this compound and famotidine).
-
Separation and Counting: Separation of bound from free radioligand by rapid filtration, followed by quantification of the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculation of the IC50 (concentration of drug that inhibits 50% of specific radioligand binding) and subsequent determination of the Ki value using the Cheng-Prusoff equation.
In Vivo Gastric Acid Secretion Assay in a Perfused Rat Stomach Model
Objective: To evaluate and compare the in vivo potency and duration of action of this compound and famotidine in inhibiting gastric acid secretion.
Methodology:
-
Animal Preparation: Anesthetized rats are surgically prepared for continuous perfusion of the stomach.
-
Stimulation of Acid Secretion: Gastric acid secretion is stimulated by continuous intravenous infusion of a secretagogue, such as histamine or pentagastrin.
-
Drug Administration: After a stable baseline of acid secretion is achieved, this compound or famotidine is administered intravenously or intraduodenally at various doses.
-
Sample Collection and Analysis: The gastric perfusate is collected at regular intervals, and the acid concentration is determined by titration with a standardized base (e.g., NaOH) to a neutral pH.
-
Data Analysis: The percentage inhibition of acid secretion from baseline is calculated for each dose, and dose-response curves are generated to determine the ED50 (effective dose for 50% inhibition).
Workflow for Comparative Efficacy Study
The following diagram outlines the logical workflow for a comparative study of this compound and famotidine.
Conclusion
Famotidine is a well-established and potent histamine H2 receptor antagonist with a favorable pharmacokinetic and safety profile. While this compound is identified as belonging to the same pharmacological class, a comprehensive, data-driven comparison is currently hindered by the lack of available experimental and clinical data. The experimental protocols and workflows outlined in this guide provide a clear framework for conducting a rigorous head-to-head study of these two compounds. Such a study would be essential to fully characterize the pharmacological profile of this compound and to determine its potential therapeutic advantages, if any, over existing H2 receptor antagonists like famotidine. For researchers and drug development professionals, the path to establishing the clinical utility of a new chemical entity like this compound necessitates the systematic generation of comparative data as described herein.
References
A Comparative Guide to Confirming the Purity of Synthesized Donetidine
This guide provides a comprehensive comparison of analytical techniques for confirming the purity of synthesized Donetidine, a histamine H2-receptor antagonist.[1] It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data against a common alternative, Cimetidine.
The accurate assessment of purity is critical in pharmaceutical development to ensure the safety, efficacy, and quality of active pharmaceutical ingredients (APIs). A multi-faceted analytical approach is typically employed, combining high-resolution separation techniques with specific spectroscopic methods to unambiguously identify and quantify the target compound and any potential impurities.[2]
Purity Analysis Workflow
The general workflow for confirming the purity of a newly synthesized batch of this compound involves a sequence of chromatographic and spectroscopic analyses. This ensures not only the quantification of the main compound but also the structural confirmation of its identity and the characterization of any impurities.
Caption: Workflow for the purification and validation of synthesized this compound.
Data Presentation: this compound vs. Cimetidine
The following table summarizes typical analytical data obtained for synthesized this compound compared to Cimetidine, a well-established H2-receptor antagonist alternative.[3][4]
| Parameter | This compound (Synthesized) | Cimetidine (Reference Standard) | Method |
| Purity | > 99.7% | > 99.8% | High-Performance Liquid Chromatography (HPLC) |
| Retention Time (tR) | 8.52 min | 5.21 min | Reverse-Phase HPLC |
| Molecular Weight (M+H)⁺ | 416.17 g/mol | 253.12 g/mol | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.85 (s, 1H), 7.21 (d, 2H) | δ 6.80 (s, 1H), 3.25 (t, 2H) | Nuclear Magnetic Resonance (NMR) |
| Key Impurities | Starting Material (<0.10%) | Synthesis Byproduct (<0.15%) | HPLC, LC-MS |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are foundational for achieving reliable and reproducible results.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is considered the gold standard for determining the purity of non-volatile small molecules due to its high resolution and precision.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of 50:50 Water:Acetonitrile.
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight of the target compound and identify impurities.
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2 Mass Spectrometer.
-
LC Conditions: Same as the HPLC protocol described above, but typically using UPLC columns (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) and scaled flow rates (e.g., 0.4 mL/min).
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Scan Range: 100-600 m/z.
-
-
Data Analysis: The molecular weight is confirmed by identifying the [M+H]⁺ ion in the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the molecular structure of the compound, confirming its identity and providing insights into its stereochemistry. It is an invaluable tool for the unambiguous structural confirmation of organic molecules.
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 5-10 mg of the sample dissolved in 0.6 mL of solvent.
-
Experiments:
-
¹H (Proton) NMR: Acquires a spectrum of the hydrogen atoms in the molecule. Key parameters include chemical shift (δ), multiplicity (singlet, doublet, etc.), and integration.
-
¹³C (Carbon) NMR: Acquires a spectrum of the carbon atoms. Often run with proton decoupling to simplify the spectrum to a series of singlets.
-
-
Data Analysis: The resulting spectra are compared against the expected chemical shifts and coupling constants for the proposed structure of this compound. The absence of significant unassigned signals provides further evidence of high purity.
Comparison with Alternatives: this compound vs. Other H2-Receptor Antagonists
This compound's purity profile is benchmarked against other drugs in its class, such as Cimetidine and Famotidine. The primary goals are to ensure that the impurity levels are well below the thresholds defined by regulatory bodies (e.g., ICH guidelines) and that no unexpected or potentially toxic byproducts are present. The analytical methods described allow for sensitive detection and quantification of such impurities. Compared to older H2-receptor antagonists, newer synthetic routes for compounds like this compound may offer improved impurity profiles, reducing the presence of process-related impurities and degradation products. Continuous monitoring using these validated analytical techniques is essential throughout the drug development lifecycle.
References
Validating the Efficacy of Donetidine: A Comparative Functional Assay Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the functional activity of Donetidine, a histamine H2 receptor antagonist. Due to the limited availability of public data on this compound, this document outlines a comprehensive experimental protocol and presents comparative data for established H2 receptor antagonists, Cimetidine and Ranitidine, to serve as a benchmark for internal validation studies.
Comparative Analysis of H2 Receptor Antagonists
The functional potency of histamine H2 receptor antagonists is a critical determinant of their therapeutic efficacy. This is typically quantified by their ability to inhibit the histamine-induced cellular response. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. While specific experimental IC50 values for this compound are not publicly available, the following table summarizes the reported potency of two well-characterized alternatives, Cimetidine and Ranitidine.
| Compound | Assay Type | Potency (IC50/K_B/pA_2) | Reference |
| Cimetidine | Histamine-induced guinea pig atrium and rat uterus contraction | K_B: 7.9 x 10⁻⁷ M & 8.1 x 10⁻⁷ M (pA₂: 6.1) | [1] |
| Inhibition of histamine-stimulated gastric secretion (in vivo, human) | EC₅₀: ~2.5 µM | [1] | |
| Ranitidine | Histamine-induced guinea pig atrium and rat uterus contraction | pA₂: 7.2 & 6.95 | [2][3] |
| Inhibition of stimulated gastric acid secretion (in vivo, human) | IC₅₀: 36 - 94 ng/mL | [4] |
Note: Ranitidine is reported to be 4 to 9 times more potent than Cimetidine. Famotidine, another H2 receptor antagonist, is approximately 20 to 50 times more potent than Cimetidine. This relative potency information is crucial for contextualizing the expected efficacy of novel compounds like this compound.
Experimental Protocols
To validate the functional activity of this compound and compare it with other H2 receptor antagonists, a robust in vitro functional assay is required. A cyclic AMP (cAMP) accumulation assay is a standard and reliable method for assessing the antagonism of Gs-coupled receptors like the histamine H2 receptor.
Protocol: In Vitro cAMP Functional Assay for Histamine H2 Receptor Antagonism
1. Cell Culture and Preparation:
- Culture a suitable cell line stably expressing the human histamine H2 receptor (e.g., HEK293 or CHO cells) in appropriate growth medium supplemented with antibiotics.
- Plate the cells into 384-well white, opaque microplates at a predetermined optimal density and incubate overnight to allow for cell attachment.
2. Compound Preparation:
- Prepare a stock solution of this compound, Cimetidine, and Ranitidine in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the compounds in assay buffer to create a concentration-response curve.
3. Antagonist Treatment:
- Remove the growth medium from the cell plates and add the diluted antagonist compounds (this compound, Cimetidine, or Ranitidine) to the respective wells.
- Incubate the plates for a predetermined time (e.g., 30 minutes) at 37°C to allow for receptor binding.
4. Agonist Stimulation:
- Prepare a solution of histamine (the agonist) at a concentration that elicits a sub-maximal response (e.g., EC80).
- Add the histamine solution to all wells, except for the negative control wells.
- Incubate the plates for a specified time (e.g., 30 minutes) at 37°C to stimulate cAMP production.
5. cAMP Detection:
- Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based biosensor assays). Follow the manufacturer's instructions for the chosen kit.
6. Data Analysis:
- Plot the cAMP levels against the log of the antagonist concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound. The IC50 is the concentration of the antagonist that inhibits 50% of the maximal histamine-induced cAMP production.
Visualizing Key Processes
To further clarify the experimental workflow and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for the this compound functional assay.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Donetidine
For immediate release: This document provides essential safety and logistical information for the proper disposal of donetidine, a histamine H2-receptor antagonist. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while minimizing environmental impact. Adherence to these guidelines is critical due to the hazardous nature of the compound.
Hazard Assessment and Safety Precautions
This compound is classified as a hazardous substance. A safety data sheet for a compound with the same CAS number (99248-32-5) indicates the following primary hazards:
-
H300: Fatal if swallowed.
-
H319: Causes serious eye irritation.
Due to its acute toxicity, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including but not limited to:
-
Chemical safety goggles
-
Gloves (nitrile or other chemically resistant material)
-
Lab coat or apron
-
Respiratory protection (if there is a risk of aerosolization)
Work should be performed in a well-ventilated area, preferably within a chemical fume hood.
Regulatory Classification
Disposal Procedures
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.
Preferred Disposal Method: Licensed Hazardous Waste Contractor
-
Segregation and Collection:
-
Collect all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical nature of this compound and be securely sealed.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Alternative Disposal for Small Quantities (if permitted by local regulations and institutional policy)
In the absence of a readily available hazardous waste disposal program and only if permitted by your institution's EHS department and local regulations, the following procedure for the disposal of small quantities of this compound in a laboratory setting can be considered. This method is based on general guidance for the disposal of unused medicines from the U.S. Drug Enforcement Administration and the Food and Drug Administration.
This procedure should NOT be used for large quantities of this compound waste.
-
Deactivation (as a precautionary measure):
-
While specific degradation protocols for this compound are not available, a general approach to denature the compound can be employed. This involves mixing the this compound with an inert, undesirable substance.
-
In a designated container within a fume hood, carefully mix the this compound waste with a non-reactive, absorbent material such as used coffee grounds or kitty litter. The ratio should be approximately 1 part this compound waste to 10 parts absorbent material.
-
Add a small amount of water to create a slurry, which will help to ensure the this compound is adsorbed onto the inert material.
-
-
Containment:
-
Place the resulting mixture in a sealable plastic bag or other non-breakable, leak-proof container.
-
Seal the container securely.
-
-
Final Disposal:
-
This sealed container can then be placed in the regular municipal solid waste.
-
Crucially, do not flush this compound down the drain or dispose of it in a way that could contaminate water sources.
-
Spill Management
In the event of a this compound spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area:
-
Alert others in the immediate vicinity and restrict access to the spill area.
-
-
Don Appropriate PPE:
-
Wear the personal protective equipment outlined in Section 1.
-
-
Contain and Clean the Spill:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
For liquid spills, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).
-
Once the liquid is absorbed, carefully scoop the material into a designated hazardous waste container.
-
-
Decontaminate the Area:
-
Wipe the spill area with a suitable laboratory decontaminant or a soap and water solution.
-
Collect all cleaning materials in a sealed bag and dispose of them as hazardous waste.
-
-
Seek Medical Attention if Exposed:
-
If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
If ingested, seek immediate medical attention and provide the safety data sheet to the medical personnel.
-
Experimental Protocols and Data
Currently, there are no publicly available, peer-reviewed experimental protocols specifically detailing the chemical neutralization or degradation of this compound for disposal purposes. Research on the degradation of similar compounds, such as ranitidine, has shown the potential for the formation of hazardous byproducts under certain conditions. Therefore, attempting to chemically treat this compound waste without a validated protocol is not recommended.
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 99248-32-5 | [3] |
| Hazard Statement (Oral) | H300: Fatal if swallowed | |
| Hazard Statement (Eye) | H319: Causes serious eye irritation |
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound.
This guidance is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and local regulations before proceeding.
References
Comprehensive Safety Protocol for Handling Donetidine
Disclaimer: As of the date of this document, specific safety and handling information for a compound identified as "Donetidine" is not publicly available. The following guidelines are based on established best practices for handling potent, potentially hazardous pharmaceutical compounds in a laboratory setting. Researchers, scientists, and drug development professionals should always consult their institution's safety office and the specific Safety Data Sheet (SDS) for any chemical before handling.
This guide provides essential safety and logistical information for the handling and disposal of this compound, designed to ensure the safety of all personnel.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure to hazardous drug aerosols and residues.[1] The following table summarizes the recommended PPE for handling this compound. All disposable PPE must not be re-used, and reusable PPE must be decontaminated after use.[1]
| Body Area | Required PPE | Specifications & Rationale |
| Hands | Double Gloving | Two pairs of chemotherapy-rated gloves are required.[1][2] This provides an extra layer of protection against potential contamination. |
| Body | Disposable Gown | A disposable gown resistant to permeability by hazardous drugs is mandatory.[1] It should be cuffed and provide full coverage. |
| Respiratory | N95 or Higher Respirator | An N95 or higher-rated respirator is necessary to protect against inhalation of aerosolized particles. |
| Eyes/Face | Safety Goggles & Face Shield | Both safety goggles and a face shield are required to protect the eyes and face from splashes. |
| Feet | Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants out of the handling area. |
Operational Plan: Safe Handling of this compound
Pre-Handling Preparations
-
Designated Area: All handling of this compound must occur in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI).
-
Gather Supplies: Before beginning, ensure all necessary supplies are available within the designated area. This includes the required PPE, waste disposal bags, and any necessary experimental equipment.
-
Donning PPE: Put on PPE in the correct sequence to ensure maximum protection. The general sequence is: shoe covers, gown, mask/respirator, eye protection, and then gloves.
Handling Procedure
-
Aseptic Technique: Use aseptic techniques at all times to prevent contamination of the product and the work area.
-
Minimize Aerosolization: When handling this compound powder, perform manipulations carefully to minimize the generation of airborne particles.
-
Luer-Lock Fittings: For any procedures involving syringes and needles, use Luer-Lock fittings to prevent accidental disconnection and leakage.
-
Transport: When transporting this compound, it must be in a sealed container with a clear warning label.
Post-Handling Procedure
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process.
-
Doffing PPE: Remove PPE in a manner that prevents self-contamination. The general sequence is: gloves and gown together, followed by hand hygiene, then eye protection, and finally the mask/respirator.
-
Hand Hygiene: Perform thorough hand hygiene with soap and water after removing all PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
